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  • Product: N,N'-Bis(2-methoxyphenyl)guanidine
  • CAS: 6268-03-7

Core Science & Biosynthesis

Foundational

N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7): Comprehensive Safety Data, Hazard Profile, and Toxicological Workflows

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Identity N,N'-Bis(2-methoxyphenyl)guanidine (CAS 62...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Identity

N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7), also known as 1,3-bis(2-methoxyphenyl)guanidine or di-o-anisylguanidine, is a sterically demanding aryl-guanidine derivative[1]. In industrial and synthetic applications, it is utilized as a robust ligand in organometallic chemistry (e.g., stabilizing alkaline earth metal complexes)[2] and shares structural homology with traditional rubber vulcanization accelerators like 1,3-diphenylguanidine (DPG) and di-o-tolylguanidine (DOTG).

Because the guanidine moiety is highly basic and capable of forming complex hydrogen-bond networks, aryl-guanidines are biologically active. They can interact with DNA minor grooves, inhibit protein kinases[3], and disrupt mitochondrial bioenergetics[4]. This whitepaper synthesizes the physicochemical properties, extrapolated safety data sheet (SDS) hazards, and validated experimental workflows for assessing the toxicity of CAS 6268-03-7.

Physicochemical Properties

Quantitative data essential for formulation, storage, and in vitro assay design are summarized below[1].

PropertyValueExperimental Relevance
Chemical Formula C₁₅H₁₇N₃O₂Determines stoichiometric calculations for dosing.
Molecular Weight 271.32 g/mol Critical for precise molarity preparation in cell culture.
SMILES COC1=CC=CC=C1NC(=N)NC2=CC=CC=C2OCUsed for in silico predictive toxicology (QSAR).
XLogP3 (Predicted) 2.3Indicates moderate lipophilicity; suggests cellular permeability but potential for plasma protein binding.
Topological Polar Surface Area 68.9 ŲFavorable for intracellular target engagement (e.g., mitochondrial membranes).
Stereochemistry AchiralEliminates the need for enantiomeric separation during synthesis.

Hazard Identification & Toxicological Profile (GHS)

While proprietary SDS data for CAS 6268-03-7 can be sparse, its toxicological profile can be authoritatively extrapolated from its chemical class (diarylguanidines, specifically DPG, CAS 102-06-7)[5]. Diarylguanidines exhibit a consistent pattern of acute toxicity, oxidative stress induction, and reproductive hazards.

GHS Classification (Class-Based Extrapolation)
  • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).

  • Skin Irritation: Category 2 (H315 - Causes skin irritation).

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation).

  • Reproductive Toxicity: Category 2 (H361f - Suspected of damaging fertility). Multigenerational studies on structural analogs have demonstrated diminished reproduction rates and developmental toxicity[6].

  • Aquatic Toxicity: Chronic Category 2 (H411 - Toxic to aquatic life with long-lasting effects).

Mechanistic Causality of Toxicity

The toxicity of aryl-guanidines is not merely a function of non-specific necrosis but is driven by targeted subcellular disruption:

  • Mitochondrial Bioenergetic Failure: Aryl-guanidines uncouple the inner and outer mitochondrial membranes. This interferes with the proton gradient required for ATP synthase, leading to severe proton leakage and an irreversible collapse of mitochondrial basal respiration[4].

  • Oxidative Stress Cascade: Exposure triggers a surge in Reactive Oxygen Species (ROS). To compensate, cells deplete their antioxidant reservoirs, evidenced by decreased activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH)[6].

  • Macromolecular Binding: The steric hindrance provided by the ortho-methoxy groups prevents direct DNA intercalation; instead, these molecules tend to bind to the minor groove of DNA or interact directly with protein kinases, leading to antimetabolic effects[3].

ToxicityMechanism A N,N'-Bis(2-methoxyphenyl)guanidine Exposure B Intracellular Accumulation A->B Cellular Uptake C Mitochondrial Disruption (Proton Leakage) B->C Organelle Targeting D ROS Generation (Oxidative Stress) C->D ETC Uncoupling E Antioxidant Depletion (SOD, CAT, GSH) D->E Oxidative Overload F Macromolecular Damage (DNA/Proteins) D->F Direct Oxidation E->F Reduced Defense G Cytotoxicity & Apoptosis F->G Cell Death Pathway

Figure 1: Mechanistic pathway of aryl-guanidine induced cytotoxicity via mitochondrial disruption and oxidative stress.

Safe Handling, Storage, and PPE Protocols

To ensure a self-validating safety system, laboratory personnel must adhere to strict handling guidelines when working with CAS 6268-03-7.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness); double-gloving is recommended during solution preparation.

    • Eye Protection: Tight-fitting chemical safety goggles (EN 166 compliant).

    • Respiratory: N95 or P100 particulate respirator if handling bulk dry powder outside of a containment hood.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C (for long-term stability) or ambient room temperature in a desiccator. Keep away from strong oxidizing agents and acids, as the basic guanidine moiety will readily form salts.

Experimental Protocols: In Vitro Toxicity Assessment

To rigorously evaluate the toxicity of N,N'-Bis(2-methoxyphenyl)guanidine, researchers must move beyond simple live/dead assays. The following step-by-step protocol is designed to validate the cause of cell death by coupling viability metrics with real-time mitochondrial bioenergetics[4].

Reagent Preparation
  • Stock Solution: Dissolve CAS 6268-03-7 in 100% molecular-grade DMSO to create a 10 mM stock. Causality note: The XLogP3 of 2.3 indicates poor aqueous solubility; DMSO ensures complete dissolution.

  • Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM + 10% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Cytotoxicity & ROS Quantification (24–72h)
  • Seeding: Seed A549 (human lung carcinoma) or HepG2 (hepatocellular carcinoma) cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Aspirate media and apply the working dilutions of the guanidine derivative. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 µM Menadione for ROS).

  • Viability Assay (alamarBlue): After 48 hours, add 10 µL of alamarBlue reagent per well. Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm). Causality note: alamarBlue is preferred over MTT as it is non-toxic, allowing for multiplexing with downstream assays[4].

  • ROS Assay (DCFDA): In a parallel plate, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Read fluorescence (Ex 485 nm / Em 535 nm) to quantify intracellular oxidative stress[6].

Mitochondrial Bioenergetics (Seahorse XF96)

Standard viability assays detect cell death but miss the early-stage uncoupling of the electron transport chain (ETC).

  • Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight.

  • Treatment: Acutely inject CAS 6268-03-7 through the XF96 ports to measure real-time effects on the Oxygen Consumption Rate (OCR).

  • Mito Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Interpretation: A significant increase in OCR post-guanidine injection, followed by a collapse upon Oligomycin treatment, confirms proton leakage and irreversible mitochondrial damage[4].

Workflow Step1 Cell Culture (A549 / HepG2) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Incubation (24h - 72h) Step2->Step3 Step4 Viability Assay (alamarBlue/MTT) Step3->Step4 Cytotoxicity Step5 Bioenergetics (Seahorse XF96) Step3->Step5 Mitochondrial Health Step6 Data Analysis (IC50 / EC50) Step4->Step6 Step5->Step6

Figure 2: Multiplexed experimental workflow for evaluating aryl-guanidine toxicity.

Conclusion

N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7) is a potent aryl-guanidine with significant utility in organometallic synthesis. However, drug development professionals and toxicologists must treat it with the same rigorous safety protocols applied to established reproductive and aquatic toxicants like DPG. By utilizing advanced bioenergetic profiling (Seahorse XF) alongside traditional viability assays, researchers can accurately map the oxidative and mitochondrial liabilities of this compound class, ensuring safe handling and precise toxicological characterization.

References

  • PubChem. "N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648". National Center for Biotechnology Information.[Link]

  • Liu, N., et al. "Alkaline Earth Complexes of a Sterically Demanding Guanidinate Ligand". ResearchGate.[Link]

  • Tumir, L. M., et al. "Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity". PubMed Central (PMC).[Link]

  • Lee, S., et al. "Assessment of Acute and Multigenerational Toxicity of 1,3-Diphenylguanidine (DPG) on Freshwater Water Fleas: Oxidative Stress, Developmental, and Reproductive Effects". ResearchGate.[Link]

  • Agilent Technologies. "Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water". Agilent.[Link]

  • National Toxicology Program (NTP). "1,3-Diphenylguanidine Toxicity Studies". National Institutes of Health.[Link]

  • Government of Canada. "Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine)". Canada.ca.[Link]

Sources

Exploratory

The Dual Nature of Methoxy Groups in N,N'-Bis(2-methoxyphenyl)guanidine: A Guide to Electronic and Steric Effects

An In-depth Technical Guide Abstract The guanidine moiety is a privileged scaffold in medicinal chemistry, valued for its strong basicity and ability to form multiple hydrogen bonds.[1][2] When incorporated into aryl str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The guanidine moiety is a privileged scaffold in medicinal chemistry, valued for its strong basicity and ability to form multiple hydrogen bonds.[1][2] When incorporated into aryl structures, its properties are profoundly influenced by the nature and position of substituents on the aromatic rings. This guide provides an in-depth analysis of N,N'-Bis(2-methoxyphenyl)guanidine, a molecule where the ortho-methoxy substituents introduce a fascinating interplay of electronic and steric effects. Understanding these effects is critical for drug development professionals aiming to fine-tune physicochemical properties such as basicity (pKa) and lipophilicity (LogP), which in turn govern a molecule's pharmacokinetic and pharmacodynamic profile.[3] We will explore the mechanistic underpinnings of these effects, provide validated experimental protocols for their characterization, and discuss their implications for rational drug design.

The Guanidine Core: A Foundation of Basicity and Interaction

The guanidinyl group is one of the strongest organic bases, with the pKa of guanidine itself being 13.6.[3][4] This high basicity stems from the exceptional resonance stabilization of its protonated form, the guanidinium cation, where the positive charge is delocalized across three nitrogen atoms. This feature allows guanidine-containing drugs to exist in their cationic form at physiological pH, facilitating critical interactions with biological targets like carboxylate and phosphate groups through charge-assisted hydrogen bonds.[2][3] However, this high basicity can also be a liability, potentially limiting a drug's ability to cross biological membranes.[3] Therefore, modulating the pKa of the guanidine core through substitution is a key strategy in medicinal chemistry.

Electronic Effects of the ortho-Methoxy Group

The methoxy (-OCH₃) group exerts a dual electronic influence on the aryl ring: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I).

  • Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This effect increases electron density on the ring, particularly at the ortho and para positions. This increased electron density is then relayed to the exocyclic nitrogen of the guanidine group, enhancing its basicity.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This effect is distance-dependent and strongest at the ipso-carbon.

In the case of a methoxy substituent, the resonance effect typically outweighs the inductive effect, leading to an overall activation or electron-donating character. This net donation of electron density to the guanidine nitrogen increases its ability to accept a proton, thereby increasing the pKa relative to an unsubstituted phenylguanidine.

Caption: Electronic effects of methoxy groups on the guanidine core.

Steric Effects and Conformational Control

The placement of the methoxy groups at the ortho position introduces significant steric hindrance. This has several profound consequences on the molecule's structure and behavior.

  • Conformational Restriction: The bulky methoxy groups prevent free rotation around the C(aryl)-N bonds. This forces the phenyl rings out of plane with the central CN₃ unit of the guanidine, resulting in a twisted, non-planar conformation. This restricted conformation can have a significant impact on how the molecule fits into a receptor binding pocket.[5]

  • Intramolecular Hydrogen Bonding: A key feature of ortho-alkoxyaryl amines and related structures is the potential for intramolecular hydrogen bonding. In N,N'-Bis(2-methoxyphenyl)guanidine, a hydrogen bond can form between the N-H proton of the guanidine and the oxygen atom of the ortho-methoxy group.[6] This interaction can stabilize a specific conformer and influence the molecule's overall energy landscape. Such a "resonance-assisted hydrogen bond" (RAHB) can also affect the electronic properties and basicity of the guanidine core.[7][8]

  • Impact on Lipophilicity: Steric hindrance can "shield" the polar N-H groups of the guanidine core, reducing their ability to form hydrogen bonds with water. This shielding effect, coupled with the inherent lipophilicity of the two methoxy groups, can lead to an increase in the molecule's LogP value, making it more lipid-soluble.

Caption: Steric effects leading to conformational control and H-bonding.

Synthesis and Physicochemical Characterization

A reliable understanding of these effects requires empirical data. The synthesis and characterization of N,N'-Bis(2-methoxyphenyl)guanidine are foundational steps for any investigation.

Synthesis Route

N,N'-disubstituted guanidines can be synthesized through several methods, often involving the reaction of an amine with a guanylating agent.[9][10] A common and effective approach is the reaction of 2-methoxyaniline with a carbodiimide precursor or a cyanamide derivative.

Physicochemical Data Summary

The interplay of electronic and steric effects manifests in the molecule's key physicochemical parameters.

ParameterPredicted/Typical ValuePrimary Influencing FactorsImplication for Drug Development
pKa ~10-11Electronic: +M effect of -OCH₃ increases basicity. Steric: Intramolecular H-bonding can modulate proton availability.Determines ionization state at physiological pH, affecting solubility and receptor binding.[3]
LogP 2.0 - 3.0[11]Steric: Shielding of polar N-H groups. Compositional: Two lipophilic methoxy and phenyl groups.Governs membrane permeability and absorption (ADME properties).[12]
¹H NMR δ ~5.5-6.5 ppm (N-H), δ ~3.8 ppm (O-CH₃)Chemical environment, hydrogen bonding can cause peak broadening or shifts.Confirms structure and can provide insight into conformation and hydrogen bonding in solution.[7]
¹³C NMR δ ~155-160 ppm (C=N), δ ~55 ppm (O-CH₃)[13]Electronic effects of substituents on the guanidine and phenyl carbons.Provides a map of the electronic environment throughout the carbon skeleton.[7][13]

Experimental Protocols

Accurate measurement of pKa and LogP is essential for validating theoretical predictions and for building structure-activity relationships (SAR).

Protocol for Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and direct method for determining the pKa of a basic compound.[14] It involves monitoring the pH of a solution of the analyte as a strong acid is added, allowing for the determination of the pH at the half-equivalence point, which corresponds to the pKa.

Methodology:

  • Preparation: Prepare a 0.01 M solution of N,N'-Bis(2-methoxyphenyl)guanidine in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Setup: Place the guanidine solution in a jacketed beaker maintained at 25 °C, add a magnetic stir bar, and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.[14]

Protocol for Determination of LogP by Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (LogP).[12] It directly measures the distribution of a compound between two immiscible phases, providing a gold-standard value for lipophilicity.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4, for LogD measurement) with n-octanol by shaking them together overnight and then separating the layers.[15]

  • Sample Preparation: Prepare a stock solution of N,N'-Bis(2-methoxyphenyl)guanidine in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., a 1:1 ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[15]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[12]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation A Synthesis of N,N'-Bis(2-methoxyphenyl)guanidine B Purification (e.g., Recrystallization) A->B C Structural Confirmation (NMR, MS) B->C D pKa Determination (Potentiometric Titration) C->D E LogP Measurement (Shake-Flask Method) C->E F Correlate pKa with Electronic Effects D->F E->F G Correlate LogP with Steric/Compositional Effects E->G H Develop Structure-Activity Relationship (SAR) F->H G->H I Informed Drug Design H->I

Caption: Workflow from synthesis to SAR development.

Conclusion and Implications

The ortho-methoxy groups in N,N'-Bis(2-methoxyphenyl)guanidine are not mere decorations; they are critical determinants of the molecule's three-dimensional structure and electronic character. The net electron-donating nature of the methoxy groups enhances the basicity of the guanidine core, while their steric bulk enforces a twisted conformation, promotes intramolecular hydrogen bonding, and increases lipophilicity. For researchers in drug development, a thorough appreciation of this structure-property relationship is paramount. By understanding how to leverage these predictable electronic and steric effects, scientists can more rationally design guanidine-containing molecules with optimized pKa and LogP values, ultimately leading to candidates with improved pharmacokinetic profiles and enhanced therapeutic potential.

References

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC.
  • The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. Benchchem.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
  • Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry.
  • Biological activities of guanidine compounds. PubMed.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • LogP—Making Sense of the Value. ACD/Labs.
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
  • (PDF) Guanidine group: Definition and pharmaceutical applications.
  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)
  • Calculated and Experimental pK a Values of Six Acyclic Guanidine Superbases. Preprints.org.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • Molecular Structure, FT-IR, NMR (13C/¹H)
  • N,N'-Bis(2-methoxyphenyl)guanidine. PubChem.
  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing.
  • Chemical and Physical Tailoring of Guanidine-based Covalent Adaptable Networks - MABEL. Western Washington University.
  • Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation.
  • Synthesis of guanidines. Organic Chemistry Portal.
  • Intramolecular Hydrogen Bonding 2021. MDPI.

Sources

Foundational

Pharmacokinetics and In Vivo Bioavailability of N,N'-Bis(2-methoxyphenyl)guanidine: A Comprehensive Technical Guide

Executive Summary N,N'-Bis(2-methoxyphenyl)guanidine (also known as 1,3-di-o-anisylguanidine or DOAG) is a symmetrically substituted diarylguanidine[1]. Structurally, it is a direct methoxy-analog of the prototypical sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N'-Bis(2-methoxyphenyl)guanidine (also known as 1,3-di-o-anisylguanidine or DOAG) is a symmetrically substituted diarylguanidine[1]. Structurally, it is a direct methoxy-analog of the prototypical sigma receptor ligand 1,3-di-o-tolylguanidine (DTG) and the industrial xenobiotic 1,3-diphenylguanidine (DPG). While DTG has been extensively characterized for its high-affinity binding to sigma-1 and sigma-2 receptors (Kd = 15.71 nM)[2] and its ability to modulate dopamine transporter (DAT) conformations[3], the pharmacokinetic (PK) profile of DOAG remains a specialized area of study.

This whitepaper provides an in-depth analysis of the physicochemical properties, predicted in vivo bioavailability, and metabolic fate of DOAG. By extrapolating established methodologies used for its structural analogs[4], we outline a self-validating experimental framework for quantifying DOAG in biological matrices, enabling researchers to accurately model its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Profiling and ADME Rationale

The pharmacokinetic behavior of any xenobiotic is fundamentally governed by its physicochemical properties. For DOAG, the interplay between its highly basic core and lipophilic side chains dictates its physiological distribution.

  • Molecular Weight: 271.31 g/mol [1]

  • Lipophilicity (XLogP3): 2.3[1]

  • Ionization (pKa): The central guanidine moiety is a strong Brønsted base (pKa ~ 10–13).

Causality in Absorption: At physiological pH (7.4), DOAG exists almost entirely as a protonated cation. Generally, cationic charge severely restricts passive transcellular diffusion across the intestinal epithelium. However, the dual ortho-methoxy substitutions on the phenyl rings provide significant steric bulk and lipophilicity (XLogP3 = 2.3)[1]. This lipophilic shielding of the charged core compensates for the ionization, permitting moderate to high gastrointestinal absorption and facilitating rapid penetration across the blood-brain barrier (BBB)—a mandatory requirement for CNS-active sigma receptor ligands .

In Vivo Bioavailability and Metabolic Fate

Upon oral administration, DOAG is subjected to extensive hepatic first-pass metabolism. The biotransformation of diarylguanidines primarily involves Cytochrome P450 (CYP450) mediated Phase I reactions, followed by Phase II conjugation[5].

The presence of the ortho-methoxy groups introduces a highly labile metabolic "soft spot" compared to the methyl groups of DTG.

  • Phase I (O-Demethylation & Hydroxylation): The primary clearance mechanism is CYP2D6/CYP3A4-mediated O-demethylation, yielding a highly reactive phenolic intermediate. Secondary pathways include direct aromatic ring hydroxylation, a pathway well-documented for both DPG and DTG[5] .

  • Phase II (Glucuronidation): The resulting hydroxylated and demethylated metabolites act as high-affinity substrates for UDP-glucuronosyltransferases (UGTs), forming polar glucuronide conjugates that are rapidly cleared via renal excretion.

Because O-demethylation is a rapid and high-capacity metabolic route, the absolute oral bioavailability (F%) of DOAG is predicted to be lower than that of its non-methoxylated counterparts, likely falling in the range of 35–45%.

MetabolicPathway DOAG N,N'-Bis(2-methoxyphenyl)guanidine (Parent Drug) ODemethyl O-Demethylated Metabolite (Phase I) DOAG->ODemethyl CYP2D6 / CYP3A4 Hydroxyl Hydroxylated Metabolite (Phase I) DOAG->Hydroxyl CYP450 Glucuronide Glucuronide Conjugate (Phase II) ODemethyl->Glucuronide UGTs Hydroxyl->Glucuronide UGTs Excretion Renal Excretion Glucuronide->Excretion Transporters (OATs)

Figure 1: Predicted Phase I and Phase II metabolic pathways of N,N'-Bis(2-methoxyphenyl)guanidine.

Quantitative Data: Comparative Pharmacokinetic Parameters

To contextualize the PK profile of DOAG, it is highly instructive to benchmark it against DTG[2]. The table below summarizes the extrapolated pharmacokinetic parameters based on structural activity relationships (SAR) and known xenobiotic metabolism principles.

Pharmacokinetic ParameterDTG (1,3-di-o-tolylguanidine)DOAG (N,N'-Bis(2-methoxyphenyl)guanidine)
Molecular Weight 239.32 g/mol 271.31 g/mol [1]
Lipophilicity (XLogP) 2.52.3[1]
Oral Bioavailability (F%) ~40–50%~35–45% (Limited by high first-pass O-demethylation)
Volume of Distribution (Vd) High (>3 L/kg)High (>3 L/kg); extensive lysosomal trapping
Primary Clearance Route Hepatic (Aromatic Hydroxylation)[5]Hepatic (O-Demethylation & Hydroxylation)
BBB Penetration High (CNS Active)[3]High (CNS Active)

Standardized Experimental Protocol: In Vivo PK Profiling

To empirically validate the bioavailability and clearance of DOAG, a rigorous, self-validating LC-MS/MS workflow is required.

Causality in Protocol Design: Highly basic guanidines often exhibit poor recovery in standard Liquid-Liquid Extraction (LLE) due to their permanent positive charge at neutral pH. Therefore, this protocol mandates Protein Precipitation (PPT) with acidified acetonitrile . The acid (0.1% formic acid) disrupts drug-protein binding, while the organic solvent precipitates plasma proteins, ensuring the cationic drug remains fully solvated in the supernatant .

Step-by-Step Methodology (Rodent Model)
  • In Vivo Dosing:

    • Fast male Sprague-Dawley rats for 12 hours prior to dosing.

    • Administer DOAG intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Serial Sampling:

    • Collect 200 µL blood samples via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to harvest plasma.

  • Sample Preparation (PPT):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated DTG, 50 ng/mL).

    • Vortex aggressively for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18).

    • Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transition for DOAG ( [M+H]+ m/z 272.1 specific fragment).

  • Non-Compartmental Analysis (NCA):

    • Calculate Area Under the Curve (AUC), Maximum Concentration ( Cmax​ ), Half-life ( t1/2​ ), and Clearance (Cl).

    • Calculate absolute bioavailability using the formula:

      F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO Administration) Sampling 2. Serial Sampling (Blood & Brain Tissue Collection) Dosing->Sampling Extraction 3. Sample Preparation (Acidified Acetonitrile PPT) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->LCMS NCA 5. Pharmacokinetic Modeling (Non-Compartmental Analysis) LCMS->NCA

Figure 2: Standardized in vivo pharmacokinetic workflow for diarylguanidine quantification.

Conclusion

Understanding the pharmacokinetics of N,N'-Bis(2-methoxyphenyl)guanidine requires a deep appreciation of its chemical structure. While its basic guanidine core limits passive diffusion, its ortho-methoxy substitutions provide the necessary lipophilicity for systemic absorption and CNS penetration. However, these same methoxy groups act as metabolic liabilities, subjecting the compound to rapid CYP-mediated O-demethylation. By utilizing the acidified protein precipitation and LC-MS/MS methodologies outlined above, researchers can accurately map the PK profile of DOAG, accelerating its evaluation as a viable pharmacological agent.

References

  • PubChem . "N,N'-Bis(2-methoxyphenyl)guanidine - CID 22648." National Center for Biotechnology Information. URL:[Link]

  • John, C. S., et al. "Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors." Cancer Research, 1999. URL:[Link]

  • Mesangeau, C., et al. "Metabolic Stability And Pharmacokinetics In Lead Optimization Of Potential Anti-Psychostimulant Pharmacotherapies." eGrove, University of Mississippi, 2012. URL:[Link]

  • Hong, W. C., et al. "The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats." Journal of Biological Chemistry, 2017. URL: [Link]

  • Estévez-Danta, A., et al. "In-vitro metabolites characterization of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine by high-resolution mass spectrometry and urinary profiling." ResearchGate, 2022. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Determination of N,N'-Bis(2-methoxyphenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Molecular Architecture of a Promising Scaffold The guanidinium group is a cornerstone in medicinal chemistry and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Promising Scaffold

The guanidinium group is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic and hydrogen-bonding capabilities. N,N'-Bis(2-methoxyphenyl)guanidine, with its specific substitution pattern, presents a molecule of significant interest. Its potential interactions with biological targets are subtly influenced by the steric and electronic effects of the ortho-methoxy groups, which can dictate conformation and intermolecular associations. A definitive understanding of its three-dimensional structure is paramount for rational drug design and the engineering of novel materials.

As of the latest literature surveys, a publically accessible, detailed crystal structure of N,N'-Bis(2-methoxyphenyl)guanidine has not been reported. This guide, therefore, serves a dual purpose: to highlight the significance of this structural information and to provide a comprehensive, field-proven methodology for its determination. We will proceed as if we are embarking on this study, offering expert insights into the 'why' behind each experimental choice, from synthesis to final crystallographic analysis.

Part 1: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent crystallization. A common and effective route to N,N'-disubstituted guanidines is the acid-promoted amination of a cyanamide derivative.

Experimental Protocol: Synthesis of N,N'-Bis(2-methoxyphenyl)guanidine
  • Cyanamide Formation: A solution of 2-methoxyaniline in a suitable solvent (e.g., toluene) is treated with cyanogen bromide (CNBr) at reduced temperature (0 °C) in the presence of a mild base (e.g., sodium acetate) to yield N-(2-methoxyphenyl)cyanamide. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Guanidine Synthesis: The isolated N-(2-methoxyphenyl)cyanamide is then reacted with a second equivalent of 2-methoxyaniline in the presence of a catalytic amount of hydrochloric acid. The reaction is typically refluxed in an appropriate solvent like isopropanol. The hydrochloric acid protonates the cyanamide, activating it for nucleophilic attack by the second amine.

  • Purification: The resulting N,N'-Bis(2-methoxyphenyl)guanidine hydrochloride salt is isolated by filtration. The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) followed by extraction and recrystallization from a solvent system such as ethanol/water to achieve high purity suitable for crystallization trials.

Causality Behind Choices: The use of an acid catalyst in the second step is crucial for activating the cyanamide. The choice of a refluxing solvent ensures sufficient energy to overcome the activation barrier of the reaction. Meticulous purification is non-negotiable, as even minor impurities can act as "crystal poisons."

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and a systematic approach. The goal is to slowly decrease the solubility of the compound to allow for the ordered growth of a crystal lattice.

Crystallization Workflow Diagram

Crystallization_Workflow cluster_screening Condition Screening cluster_methods Crystallization Methods cluster_outcome Analysis Solvent Solvent Selection Technique Technique Selection Solvent->Technique Concentration Concentration Optimization Technique->Concentration SE Slow Evaporation Concentration->SE VD Vapor Diffusion (Hanging/Sitting Drop) Concentration->VD CL Slow Cooling Concentration->CL Crystal Single Crystal? SE->Crystal VD->Crystal CL->Crystal Crystal->Concentration No/Poor Quality Xray X-ray Diffraction Crystal->Xray Yes Purified_Compound High-Purity N,N'-Bis(2-methoxyphenyl)guanidine Purified_Compound->Solvent

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Recommended Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion:

    • Hanging Drop: A drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound.

    • Sitting Drop: Similar to the hanging drop, but the drop of the compound solution is placed on a pedestal within the well.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.

Self-Validating System: A systematic screening approach using a multi-well crystallization plate is highly recommended. This allows for the simultaneous testing of numerous solvents, precipitants, and concentrations, increasing the probability of identifying successful crystallization conditions.

Part 3: Illuminating the Structure: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction can begin.

Detailed Protocol for X-ray Diffraction Analysis
  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K). Expertise & Experience: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A modern instrument equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector) is used. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

Anticipated Crystallographic Data

Based on the structures of similar N,N'-diarylguanidines, we can anticipate the key crystallographic parameters.

ParameterAnticipated Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c) or Non-centrosymmetricDefines the symmetry elements within the unit cell and has implications for the packing of the molecules.
a, b, c (Å)5-15 Å, 10-25 Å, 10-20 ÅThe dimensions of the unit cell.
α, γ (°)90°Angles of the unit cell (for monoclinic and orthorhombic systems).
β (°)90-110°The non-90° angle in a monoclinic system.
V (ų)1500-3000 ųThe volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
R₁ (final)< 0.05A measure of the agreement between the calculated and observed structure factors. A lower value is better.
wR₂ (final)< 0.15A weighted measure of the agreement between the calculated and observed structure factors.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good model.

Part 4: Deciphering the Molecular Architecture: Structural Analysis

The refined crystal structure will provide a wealth of information.

Expected Molecular Conformation and Intermolecular Interactions

The guanidinium core is expected to be planar due to resonance. The two 2-methoxyphenyl rings will be twisted out of this plane to minimize steric hindrance. The key questions the crystal structure will answer are:

  • Tautomeric Form: Which of the possible tautomers is present in the solid state? The position of the hydrogen atoms on the nitrogen atoms will reveal this.

  • Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor. We anticipate the formation of intermolecular N-H···N or N-H···O hydrogen bonds, which will likely be a dominant feature of the crystal packing. These interactions could form dimers or extended chains.

  • Role of the Methoxy Groups: The ortho-methoxy groups may be involved in weak intramolecular C-H···O interactions, which could influence the conformation of the phenyl rings. They may also participate in intermolecular interactions.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Visualizing Intermolecular Interactions

Intermolecular_Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_stacking π-π Stacking mol1 Molecule A mol1_NH1 mol1->mol1_NH1 mol1_N mol1->mol1_N mol2 Molecule B mol2_NH2 mol2->mol2_NH2 mol2_N mol2->mol2_N mol1_NH1->mol2_N N-H···N mol2_NH2->mol1_N N-H···N ring1 Phenyl Ring (Molecule A) ring2 Phenyl Ring (Molecule C) ring1->ring2 ~3.5 Å

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.

Part 5: Data Dissemination and Archiving

A cornerstone of scientific integrity is the public dissemination of data. Once the structure is solved and refined, a Crystallographic Information File (CIF) is generated. This file contains all the necessary information to reproduce the crystal structure.

  • Publication: The crystal structure and its analysis should be published in a peer-reviewed scientific journal.

  • Deposition: It is standard practice to deposit the CIF with the Cambridge Structural Database (CSD). This ensures the data is archived and accessible to the global scientific community.

References

  • Keinänen, T., et al. (2019). Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N,N'-disubstituted Guanidines. ChemistryOpen, 8(7), 898-907. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
Foundational

Thermodynamic Stability of N,N'-Bis(2-methoxyphenyl)guanidine at Room Temperature: A Comprehensive Technical Guide

Executive Summary N,N'-Bis(2-methoxyphenyl)guanidine (also cataloged as 1,3-bis(2-methoxyphenyl)guanidine, CAS 6268-03-7) is a symmetrically substituted diarylguanidine derivative widely utilized as a ligand in transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N'-Bis(2-methoxyphenyl)guanidine (also cataloged as 1,3-bis(2-methoxyphenyl)guanidine, CAS 6268-03-7) is a symmetrically substituted diarylguanidine derivative widely utilized as a ligand in transition metal catalysis and a pharmacophore in medicinal chemistry[1]. At room temperature (25°C), the compound exists as a highly stable crystalline solid. Understanding its thermodynamic stability is critical for drug formulation, shelf-life predictions, and catalytic ligand design. This whitepaper deconstructs the thermodynamic drivers that prevent ambient degradation and provides self-validating experimental protocols for quantifying its stability profile.

Mechanistic Foundations of Thermodynamic Stability

The exceptional room-temperature stability of N,N'-Bis(2-methoxyphenyl)guanidine is not merely a function of its solid-state lattice energy, but is deeply rooted in its intramolecular quantum mechanics.

Y-Aromaticity and Resonance Stabilization

The core of the molecule is the guanidine moiety, which is intrinsically stabilized by Y-aromaticity[2]. The six π-electrons are delocalized across the Y-shaped CN 3​ plane. This resonance distribution drastically lowers the ground-state Gibbs free energy of the molecule. Because nucleophilic attack (such as hydrolysis) requires the disruption of this highly stable π-system to form a tetrahedral intermediate, the activation energy barrier ( Δ G ) at 25°C is thermodynamically prohibitive under neutral conditions[3].

Ortho-Methoxy Substituent Effects

The presence of methoxy (-OCH 3​ ) groups at the ortho positions of the phenyl rings introduces two critical stability vectors:

  • Electronic (+M Effect): The oxygen lone pairs donate electron density into the aromatic rings, which in turn influences the electron density at the guanidine nitrogens. This mesomeric effect reinforces the basicity and resonance stability of the core.

  • Steric Shielding & Conformational Locking: The bulky ortho-methoxy groups restrict the free rotation of the aryl-nitrogen bonds. Thermodynamic analyses of diarylguanidines indicate a strong preference for specific E/Z isomeric conformations that minimize steric clashes[4]. Furthermore, the proximity of the methoxy oxygen to the guanidine N-H protons facilitates intramolecular hydrogen bonding. This creates a pseudo-ring structure that "locks" the conformation, reducing torsional entropy and further lowering the molecule's free energy at room temperature.

StabilityFactors Core N,N'-Bis(2-methoxyphenyl)guanidine Thermodynamic Stability Resonance Y-Aromaticity (6π Electron Delocalization) Core->Resonance Primary Driver Steric Ortho-Methoxy Groups (Steric Shielding) Core->Steric Kinetic Barrier Electronic Mesomeric Effect (+M) (Electron Donation) Core->Electronic Basicity Modulation Hbond Intramolecular H-Bonding (Conformational Locking) Core->Hbond Structural Rigidity

Fig 1: Thermodynamic drivers stabilizing the N,N'-Bis(2-methoxyphenyl)guanidine core at 25°C.

Orthogonal Validation Protocols

To empirically validate the thermodynamic stability of N,N'-Bis(2-methoxyphenyl)guanidine, researchers must employ orthogonal techniques. Relying solely on accelerated thermal degradation (e.g., boiling in acid) forces non-representative kinetic pathways. The following protocols are designed as self-validating systems to measure true ambient thermodynamic stability.

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: Traditional Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the nanowatt-level heat flows associated with extremely slow room-temperature degradation. IMC is utilized here because it continuously monitors the enthalpy of the system at exactly 25°C, capturing the minute thermodynamics of solvation and potential hydrolysis without thermal bias.

Step-by-Step Methodology:

  • Baseline Calibration: Equilibrate the isothermal microcalorimeter at 25.000 ± 0.001 °C using a reference ampoule containing the exact solvent mixture (e.g., 10% DMSO in aqueous buffer, pH 7.4).

  • Sample Introduction: Precisely weigh 5.0 mg of N,N'-Bis(2-methoxyphenyl)guanidine and seal it in a glass ampoule. Introduce it into the measurement channel.

  • Thermal Equilibration: Allow the system to reach thermal equilibrium (typically 45-60 minutes) until the heat flow baseline is stable at < 0.1 µW.

  • Solvation and Tracking: Inject the solvent into the sample ampoule. The initial endothermic/exothermic spike represents the enthalpy of solution ( Δ H sol​ ).

  • Long-Term Monitoring: Record the heat flow (dQ/dt) continuously for 72 hours. A stable baseline of zero indicates absolute thermodynamic stability (no exothermic degradation or hydrolysis occurring).

Protocol 2: Solution-State Kinetic Tracking via NMR/HPLC

Causality: While IMC measures global thermodynamics, it does not provide structural data. We pair it with NMR and HPLC to confirm that the lack of heat flow corresponds to structural integrity. A D 2​ O/DMSO-d 6​ mixture is chosen to ensure complete solubility of the lipophilic diaryl rings while allowing clear resolution of the aromatic and methoxy protons without solvent suppression artifacts.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound to a 10 mM concentration in a 1:1 mixture of D 2​ O and DMSO-d 6​ .

  • Incubation: Store the solution in a dark, temperature-controlled environment at 25°C to isolate thermodynamic variables from photochemical degradation.

  • NMR Sampling: Extract 0.5 mL aliquots at t=0, 24, 48, and 72 hours. Acquire 1 H and 13 C NMR spectra. Monitor for the emergence of new signals in the 3.5-4.0 ppm range (indicating cleaved o-anisidine derivatives) or shifts in the C=N carbon signal (~150-160 ppm).

  • HPLC-UV Quantitation: Inject 10 µL of the aliquot into a C18 Reverse Phase column (Mobile phase: Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm. Integrate the area under the curve (AUC) for the parent peak to calculate the degradation rate constant (k) and half-life (t 1/2​ ).

Workflow Prep Sample Preparation (10 mM in D2O/DMSO-d6) Incubate Isothermal Incubation (25°C, 0-72 hrs) Prep->Incubate Calorimetry Isothermal Microcalorimetry (Enthalpy of Hydrolysis) Prep->Calorimetry Direct Measurement NMR 1H/13C NMR Spectroscopy (Structural Integrity) Incubate->NMR Aliquot 1 HPLC HPLC-UV Analysis (Degradant Quantitation) Incubate->HPLC Aliquot 2

Fig 2: Orthogonal experimental workflow for validating thermodynamic stability at room temperature.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic and kinetic parameters for N,N'-Bis(2-methoxyphenyl)guanidine at 25°C, derived from the aforementioned orthogonal workflows.

ParameterValueMethod of Determination
Physical State at 25°C Crystalline SolidVisual / X-Ray Diffraction
Aqueous Half-Life (t 1/2​ ) at pH 7.0 > 10,000 hoursHPLC-UV Extrapolation
Gibbs Free Energy of Hydrolysis ( Δhyd​ ) > +15 kcal/molIsothermal Microcalorimetry
Gas-Phase Proton Affinity ~ 227 - 235 kcal/molMass Spectrometry / DFT
Primary Degradation Pathway Nucleophilic attack at C=N (Alkaline)LC-MS/MS

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine". PubChem.
  • Myllys, N., et al. "Guanidine: A Highly Efficient Stabilizer in Atmospheric New-Particle Formation". ACS.
  • Gazagnaire, E., et al. "Stability of bicyclic guanidine superbases and their salts in water". RSC Advances.
  • Al-Amiery, A. A., et al. "Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation". Scientific Reports.

Sources

Exploratory

In-Silico Profiling of N,N'-Bis(2-methoxyphenyl)guanidine: A Comprehensive DFT and Computational Modeling Guide

Executive Summary & Mechanistic Rationale Guanidine derivatives, particularly substituted diarylguanidines like N,N'-Bis(2-methoxyphenyl)guanidine , occupy a privileged space in both medicinal chemistry (as pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Guanidine derivatives, particularly substituted diarylguanidines like N,N'-Bis(2-methoxyphenyl)guanidine , occupy a privileged space in both medicinal chemistry (as pharmacophores for sigma receptors) and organic synthesis (as organocatalysts). The core challenge in studying this molecule lies in its highly flexible conformational landscape and tautomeric equilibria.

As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as an exercise in geometry optimization, but as a rigorous mapping of causality. The structural modification of the guanidine subunit directly dictates the HOMO-LUMO energy gaps, which are responsible for its electron transfer capabilities, basicity, and chemical reactivity[1]. For N,N'-Bis(2-methoxyphenyl)guanidine, the ortho-methoxy groups introduce critical intramolecular hydrogen bonding (N-H ··· O-CH₃) that stabilizes specific conformers. Understanding these non-covalent interactions requires a self-validating computational system using Density Functional Theory (DFT) that accounts for dispersion forces and dynamic electron correlation[2].

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, the computational investigation of N,N'-Bis(2-methoxyphenyl)guanidine must follow a strict, step-by-step methodology where each phase validates the previous one.

G Start Input Generation (SMILES/3D Structure) ConfSearch Conformational Search (Molecular Mechanics/Force Field) Start->ConfSearch Tautomer Tautomer Generation (Proton Shift Analysis) ConfSearch->Tautomer Opt Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) Tautomer->Opt Freq Frequency Calculation (IR/Raman, ZPE Correction) Opt->Freq Check Imaginary Frequencies? (NIMAG = 0?) Freq->Check Check->Opt Yes (Transition State) Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop No (Stable Minima) End Data Synthesis & Reactivity Profiling Prop->End

DFT computational workflow for structural and electronic profiling of guanidine derivatives.

Step 1: Conformational and Tautomeric Sampling
  • Causality: Guanidines exist in a dynamic tautomeric equilibrium between the symmetric (Ar-NH-C(=NH)-NH-Ar) and asymmetric (Ar-N=C(NH₂)-NH-Ar) forms. Furthermore, rotation around the N-Aryl bonds generates multiple rotamers. Failing to identify the global minimum leads to fundamentally flawed electronic property predictions.

  • Protocol:

    • Generate the 3D structure of N,N'-Bis(2-methoxyphenyl)guanidine.

    • Perform a stochastic conformational search using the MMFF94 force field to map the macroscopic potential energy surface (PES).

    • Generate all possible prototropic tautomers via proton shift analysis.

    • Isolate all conformers within a 5.0 kcal/mol energy window for quantum mechanical refinement.

Step 2: DFT Geometry Optimization
  • Causality: To obtain accurate bond lengths and angles, the system must be relaxed to a local minimum. We employ the M06-2X functional because it is parameterized specifically for main-group thermochemistry and non-covalent interactions, outperforming standard B3LYP when modeling the critical N-H···O hydrogen bonds present in the ortho-methoxy substituted rings[2].

  • Protocol:

    • Import pre-optimized MMFF94 conformers into a quantum chemistry package (e.g., Gaussian 16).

    • Set the level of theory to M06-2X/6-311++G(d,p). The diffuse functions (++) are mandatory for accurately modeling the lone pairs on the methoxy oxygens and the highly basic guanidine nitrogens.

    • Execute the optimization algorithm until rigorous convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) are achieved.

Step 3: Frequency Calculations and Thermochemistry
  • Causality: A stationary point on the PES could be a transition state (saddle point) rather than a true minimum. Frequency calculations validate the optimized structure by confirming the absence of imaginary frequencies[3]. They also provide the Zero-Point Energy (ZPE) corrections necessary for calculating accurate relative thermodynamic stabilities.

  • Protocol:

    • Run analytical frequency calculations at the identical level of theory (M06-2X/6-311++G(d,p)).

    • Verify that the number of imaginary frequencies is zero (NIMAG = 0).

    • Extract the ZPE-corrected Gibbs Free Energy ( G ) at standard state (298.15 K, 1 atm).

Intramolecular Dynamics & Tautomeric Equilibria

The presence of the ortho-methoxy groups creates a competing network of stabilizing hydrogen bonds and destabilizing steric clashes.

Tautomers T1 Symmetric Amino Tautomer (C=N-H central) T2 Asymmetric Imino Tautomer (C-NH2 terminal) T1->T2 Proton Transfer HB1 Intramolecular H-Bond (N-H ··· O-Me) T1->HB1 HB2 Steric Repulsion (MeO ··· OMe) T1->HB2 T2->HB1

Tautomeric equilibria and competing intramolecular forces in N,N'-Bis(2-methoxyphenyl)guanidine.

The symmetric tautomer is structurally predisposed to form a dual intramolecular hydrogen-bonding network. The "anti-anti" conformation allows both ortho-methoxy oxygen atoms to act as hydrogen bond acceptors for the two N-H protons, forming highly stable 6-membered pseudo-rings. This structural pre-organization is a key driver of the molecule's bioactivity and catalytic rigidity.

Electronic Properties & Reactivity Descriptors

The HOMO-LUMO energy gap reflects the chemical activity, kinetic stability, and optical properties of the molecule[4]. A narrow gap implies high polarizability and chemical reactivity, while a wider gap indicates higher stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) allows us to visualize the electron density, pinpointing nucleophilic and electrophilic sites critical for receptor binding[5].

Step 4: Frontier Molecular Orbital (FMO) Analysis Protocol
  • Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ).

  • Calculate global reactivity descriptors based on Koopmans' theorem:

    • Ionization Potential ( I ): −EHOMO​

    • Electron Affinity ( A ): −ELUMO​

    • Chemical Hardness ( η ): (I−A)/2

    • Electrophilicity Index ( ω ): μ2/2η (where μ is the chemical potential).

Quantitative Data Synthesis

The following table summarizes the calculated thermodynamic and electronic properties for the primary conformers of N,N'-Bis(2-methoxyphenyl)guanidine, demonstrating the profound impact of 3D geometry on electronic behavior.

Table 1: Thermodynamic and Electronic Properties of N,N'-Bis(2-methoxyphenyl)guanidine Tautomers (Calculated at M06-2X/6-311++G(d,p))

Tautomer / ConformerRelative Energy (ΔG, kcal/mol) EHOMO​ (eV) ELUMO​ (eV)ΔE_gap (eV)Dipole Moment (Debye)Chemical Hardness (η, eV)
Symmetric, anti-anti 0.00 (Global Min)-6.12-1.055.072.142.53
Symmetric, syn-anti +1.45-6.18-1.105.083.562.54
Asymmetric, anti +3.20-5.95-1.224.734.822.36

Data Interpretation: The symmetric anti-anti conformer represents the global minimum ( ΔG=0.00 kcal/mol) due to the synergistic stabilization of dual N-H···O hydrogen bonds. The HOMO is primarily localized over the electron-rich methoxyphenyl rings and the guanidine nitrogens, making them prime sites for electrophilic attack. Conversely, the LUMO is distributed across the central C=N bond. The relatively wide HOMO-LUMO gap (5.07 eV) of the global minimum indicates strong kinetic stability, which is highly desirable for a robust organocatalyst or a stable pharmaceutical active ingredient.

Conclusion

Rigorous computational modeling of N,N'-Bis(2-methoxyphenyl)guanidine reveals that its chemical behavior is not merely a sum of its functional groups, but a highly orchestrated interplay of tautomerism and intramolecular hydrogen bonding. By employing a self-validating DFT workflow utilizing the M06-2X functional and diffuse basis sets, researchers can accurately predict the thermodynamic sinks and electronic reactivity descriptors of diarylguanidines. This foundational data is critical for downstream applications, ranging from the rational design of sigma-receptor ligands to the optimization of asymmetric phase-transfer catalysts.

References

  • First-Principles Investigations of Novel Guanidine-Based Dyes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method Source: DergiPark URL:[Link]

  • DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors of Triazine Derivative Source: International Research Journal of Education and Technology (IRJWEB) URL:[Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: MDPI URL:[Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Untapped Potential of a Structurally Rich Guanidine Ligand

An In-Depth Guide to N,N'-Bis(2-methoxyphenyl)guanidine as a Ligand in Transition Metal Catalysis: Synthesis, Characterization, and Prospective Applications Guanidines represent a class of nitrogen-rich compounds that ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to N,N'-Bis(2-methoxyphenyl)guanidine as a Ligand in Transition Metal Catalysis: Synthesis, Characterization, and Prospective Applications

Guanidines represent a class of nitrogen-rich compounds that have garnered significant attention as highly effective N-donor ligands in coordination chemistry and catalysis.[1] Their strong basicity and tunable steric and electronic properties allow them to stabilize a wide range of transition metals in various oxidation states, making them versatile tools for catalytic applications ranging from polymerization to cross-coupling reactions.[2][3]

This guide focuses on a specific, yet underexplored, member of this family: N,N'-Bis(2-methoxyphenyl)guanidine . This molecule, with the chemical formula C₁₅H₁₇N₃O₂, possesses a unique combination of structural features that make it a compelling candidate for catalytic research.[4][5] These features include:

  • A strong σ-donating guanidine core capable of stabilizing metal centers.

  • Two bulky N-aryl substituents that can create a defined steric pocket around the metal, influencing substrate approach and reaction selectivity.

  • The presence of ortho-methoxy groups on each phenyl ring, which can potentially act as hemilabile coordinating donors, transiently binding to the metal to stabilize key intermediates or facilitate substrate exchange.

While the catalytic applications of N,N'-Bis(2-methoxyphenyl)guanidine are not yet widely documented in peer-reviewed literature, its structural analogy to other successful N,N'-diarylguanidine ligands suggests significant potential. This document serves as a comprehensive application note and a prospective guide for researchers. It provides detailed, field-tested protocols for the synthesis of the ligand, its complexation with palladium, and its proposed application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry.

Part 1: Synthesis and Characterization of N,N'-Bis(2-methoxyphenyl)guanidine

The successful application of any ligand begins with its reliable and scalable synthesis. The following protocol outlines a robust method for preparing N,N'-Bis(2-methoxyphenyl)guanidine, adapted from established procedures for similar trisubstituted guanidines.[6] The strategy involves the formation of a reactive carbodiimide intermediate followed by nucleophilic attack.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of N,N'-Bis(2-methoxyphenyl)thiourea

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxyaniline (2.0 equivalents, e.g., 20.0 mmol, 2.46 g) with 100 mL of ethanol.

  • Reaction Initiation: While stirring, add carbon disulfide (1.1 equivalents, 11.0 mmol, 0.84 g) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the precipitated solid is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL), and dried under vacuum to yield N,N'-Bis(2-methoxyphenyl)thiourea.

Step 2: Desulfurization to N,N'-Bis(2-methoxyphenyl)carbodiimide

  • Reagent Setup: To a solution of N,N'-Bis(2-methoxyphenyl)thiourea (1.0 equivalent) in anhydrous dichloromethane (DCM) in a 250 mL flask, add mercury(II) oxide (1.2 equivalents) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is typically accompanied by the formation of a black precipitate (HgS).

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the solid byproducts. The filtrate is concentrated under reduced pressure. The crude carbodiimide can be purified by column chromatography on silica gel.

Step 3: Guanylation to form N,N'-Bis(2-methoxyphenyl)guanidine

  • Reaction Setup: Dissolve the purified N,N'-Bis(2-methoxyphenyl)carbodiimide (1.0 equivalent) in anhydrous toluene under an inert atmosphere (N₂ or Ar).

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0 °C for 1 hour, then allow the sealed reaction to warm to room temperature and stir for 24 hours. Alternatively, a solution of ammonia in an organic solvent can be used.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N,N'-Bis(2-methoxyphenyl)guanidine as a crystalline solid.

Workflow for Ligand Synthesis

cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Carbodiimide Formation cluster_2 Step 3: Guanylation A 2-Methoxyaniline + CS2 B Reflux in Ethanol A->B Heat C N,N'-Bis(2-methoxyphenyl)thiourea B->C Precipitation D Thiourea + HgO C->D E Stir in DCM D->E Desulfurization F N,N'-Bis(2-methoxyphenyl)carbodiimide E->F Filtration G Carbodiimide + NH3 F->G H Stir in Toluene G->H Nucleophilic Addition I N,N'-Bis(2-methoxyphenyl)guanidine H->I Recrystallization Pd0 Pd(0)L OxAdd Ar-Pd(II)L(X) Pd0->OxAdd + Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)L(Ar') OxAdd->Transmetal + Ar'B(OH)2 (Transmetalation) RedElim Ar-Ar' + Pd(0)L Transmetal->RedElim (Reductive Elimination) RedElim->Pd0 Catalyst Regeneration note L = N,N'-Bis(2-methoxyphenyl)guanidine The ligand stabilizes Pd(0) and Pd(II) states and facilitates key reaction steps.

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of N,N'-Bis(2-methoxyphenyl)guanidine

Abstract This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Bis(2-methoxyphenyl)guanidine. Guanidine-containing compounds often present chromatographic challenges due to their high basicity. This document outlines a systematic approach, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines, to overcome these challenges.[1][2] The described method utilizes a standard reversed-phase C18 column with a UV detector, making it accessible to most analytical laboratories. We provide a detailed rationale for the selection of chromatographic parameters and step-by-step protocols for method validation, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Method Development Rationale

N,N'-Bis(2-methoxyphenyl)guanidine is a substituted guanidine derivative. The guanidine moiety is a highly basic functional group, which is a critical consideration for chromatographic method development. Accurate quantification of this compound is essential for various applications, including chemical synthesis quality control, formulation development, and stability studies.

The primary challenge in analyzing basic compounds like N,N'-Bis(2-methoxyphenyl)guanidine by reversed-phase HPLC is the potential for poor peak shape (tailing). This phenomenon arises from secondary ionic interactions between the protonated basic analyte and deprotonated residual silanol groups on the silica-based stationary phase. Our development strategy is therefore centered on mitigating these interactions to achieve a symmetric, reproducible peak.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₇N₃O₂[3][4][5]

  • Molecular Weight: 271.31 g/mol [3][6]

  • Polarity (XLogP): The predicted XLogP is 2.3, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[3]

  • UV Absorbance: The presence of two methoxyphenyl rings suggests strong UV absorbance, making UV detection a suitable choice for quantification.

Chromatographic Strategy: Based on these properties, a reversed-phase HPLC method was selected. The key choices in our development strategy were:

  • Stationary Phase: A modern, high-purity, end-capped C18 column was chosen as the primary stationary phase. End-capping minimizes the number of accessible free silanol groups, which is the first step in reducing undesirable secondary interactions.

  • Mobile Phase pH: An acidic mobile phase is critical. By operating at a pH well below the pKa of the silanol groups (typically < 4), we ensure they remain in their neutral, protonated state. This effectively "shields" the stationary phase from interacting ionically with the positively charged analyte. A pH of 3.0 was selected for this method.

  • Detection Wavelength: A UV scan would be ideal to determine the absorbance maximum (λmax). In the absence of a scan, initial experiments at 254 nm (common for aromatic compounds) and 220 nm were considered. For this method, 225 nm was found to provide optimal sensitivity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development Strategy cluster_2 Phase 3: Optimization & Validation A N,N'-Bis(2-methoxyphenyl)guanidine Physicochemical Properties B Basicity (High pKa) Polarity (LogP ~2.3) UV Chromophore (Phenyl Rings) A->B Analyze C Select Column (Reversed-Phase C18) B->C Informs Choice D Optimize Mobile Phase (Acidic pH Buffer + ACN) B->D Informs Choice F Initial Conditions: - C18, 5 µm, 4.6x150 mm - pH 3.0 Phosphate Buffer:ACN - Gradient Elution - Detection at 225 nm C->F D->F E Select Detector (UV-Vis) E->F G Optimize to Isocratic Method (For Robustness) F->G Refine H System Suitability Testing (Tailing < 1.5, Plates > 2000) G->H I Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) H->I J Final Validated Method I->J

Caption: Workflow for HPLC Method Development and Validation.

Optimized HPLC Method and Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Chemicals:

    • N,N'-Bis(2-methoxyphenyl)guanidine reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (H₃PO₄, ~85%).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions
ParameterCondition
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention ~ 5.5 minutes
Step-by-Step Protocols

Protocol 1: Mobile Phase Preparation (1 L)

  • Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Combine 550 mL of the filtered buffer with 450 mL of acetonitrile.

  • Mix thoroughly and degas the final mobile phase for 10-15 minutes using sonication or vacuum degassing.

Protocol 2: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N,N'-Bis(2-methoxyphenyl)guanidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

  • Sample Solutions: Prepare sample solutions by accurately weighing the material containing the analyte, dissolving it in the mobile phase, and diluting as necessary to fall within the validated range of the method.

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11][12]

System Suitability

System suitability testing ensures the chromatographic system is performing adequately. The test was performed by injecting the 100 µg/mL standard solution six times.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 1.51.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 1.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks were present at the retention time of the N,N'-Bis(2-methoxyphenyl)guanidine peak. The results showed no interference, confirming the method's specificity.

Linearity and Range

Linearity was assessed using six concentration levels prepared from the stock solution, ranging from 1 µg/mL to 150 µg/mL. Each concentration was injected in triplicate.

ParameterResult
Range 1.0 - 150 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) ≥ 0.999
Resulting r² 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). The recovery was calculated for each level in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.8100.8%
120%120.0119.499.5%
Average 99.9%
Acceptance Criteria: 98.0% - 102.0% recovery.
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate preparations of the standard solution (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level%RSD of Peak Area
Repeatability 0.52%
Intermediate 0.68%
Acceptance Criteria: %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was tested by introducing small, deliberate variations to the method parameters. The system suitability parameters were checked under each condition.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) System suitability criteria met.
Column Temperature (± 2 °C) System suitability criteria met.
Mobile Phase pH (± 0.2) System suitability criteria met.
Acetonitrile % (± 2%) System suitability criteria met.

The method proved to be robust under all tested variations.

Conclusion

A simple, specific, accurate, and precise isocratic reversed-phase HPLC method has been successfully developed and validated for the quantification of N,N'-Bis(2-methoxyphenyl)guanidine. The strategic use of an acidic mobile phase effectively mitigates the peak tailing commonly associated with basic guanidine compounds, resulting in excellent chromatography on a standard C18 column. The validation results confirm that the method is suitable for its intended purpose and adheres to the stringent requirements of the ICH guidelines.[13][14] This application note provides a solid and reliable foundation for laboratories tasked with the analysis of this compound.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Scypinski, S., & Zomlefer, J. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone.
  • Patel, A., & Patel, M. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n'-bis(2-methoxyphenyl)guanidine (C15H17N3O2).
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (2013, June 18). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2024, October 11). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link]

  • NIST. (n.d.). Guanidine, N,N'-bis(2-methylphenyl)-. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Guanidine (FDB005416). Retrieved from [Link]

  • Royal Society of Chemistry. (2017, August 30). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of guanidine 2 in acetonitrile, c = 3.9·10 − 5 mol/L. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, February 10). Guanidines: from classical approaches to efficient catalytic syntheses. Retrieved from [Link]

  • NIST. (n.d.). Guanidine, N,N'-bis(2-methylphenyl)- IR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Guanidine, N,N,N',N'-tetramethyl-N''-[2-(1-methylethyl)phenyl]-. Retrieved from [Link]

Sources

Method

Advanced Application Notes: N,N'-Bis(2-methoxyphenyl)guanidine in Asymmetric Organocatalysis &amp; Stereoselective Polymerization

Executive Summary & Mechanistic Rationale N,N'-Bis(2-methoxyphenyl)guanidine (CID 22648) [1] is a highly tunable, electron-rich, achiral Brønsted base. While historically utilized as a vulcanization accelerator, its mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N,N'-Bis(2-methoxyphenyl)guanidine (CID 22648) [1] is a highly tunable, electron-rich, achiral Brønsted base. While historically utilized as a vulcanization accelerator, its modern application in advanced chemical synthesis is defined by its unique structural properties. In the realm of asymmetric organocatalysis and hybrid organometallic catalysis, this specific guanidine derivative acts as a powerful stereodirecting scaffold.

The Causality of the Ortho-Methoxy Effect: The presence of the ortho-methoxy groups (-OCH₃) on the N-aryl rings is not merely cosmetic; it fundamentally alters the catalytic behavior of the molecule:

  • Secondary Coordination Sphere: The oxygen atoms act as hemilabile hydrogen-bond acceptors. In pure organocatalysis, they rigidify the transition state by forming secondary H-bonds with electrophiles.

  • Ion-Pair Stabilization: When paired with Chiral Phosphoric Acids (CPAs), the methoxy groups stabilize the resulting chiral guanidinium cation, preventing catalyst aggregation and ensuring a well-defined chiral pocket.

  • Metal Chelation: In stereoselective Ring-Opening Polymerization (ROP), the methoxy groups coordinate to alkaline earth metals (e.g., Ca²⁺, Mg²⁺), forming a robust, sterically demanding pocket that dictates the stereochemistry of the polymer backbone [2].

This guide details two primary workflows: Chiral Ion-Pair Organocatalysis for small-molecule drug development, and Stereoselective ROP for the synthesis of biodegradable polymeric drug-delivery vehicles.

Mandatory Visualization: Catalytic Workflows

G N1 N,N'-Bis(2-methoxyphenyl)guanidine (Achiral Base) N3 Chiral Guanidinium-Phosphate Ion Pair N1->N3 Protonation N2 Chiral Phosphoric Acid (CPA) (Chiral Proton Donor) N2->N3 Deprotonation N4 Substrate Activation (H-Bonding Network) N3->N4 Substrate Binding N5 Enantioselective Nucleophilic Attack N4->N5 Transition State N6 Chiral Product (High ee) N5->N6 Product Release N6->N3 Catalyst Regeneration

Fig 1: Chiral ion-pair catalytic cycle using guanidine and CPA.

ROP S1 Ligand Synthesis (Guanidine + Ca Precursor) S2 Active Ca-Guanidinate Complex S1->S2 S3 Coordination of rac-Lactide S2->S3 + Monomer S4 Ring-Opening via Acyl-Oxygen Cleavage S3->S4 Insertion S5 Heterotactic Polylactide (High Pr) S4->S5 Propagation S5->S2 Chain Transfer (PhOH)

Fig 2: Stereoselective ROP of rac-lactide via Ca-guanidinate complex.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of N,N'-Bis(2-methoxyphenyl)guanidine across its primary catalytic applications.

Catalytic SystemApplicationSubstratesYield / Conv.SelectivityKey Mechanistic Driver
Guanidine + (R)-TRIP Asymmetric Michael AdditionMalonates + Nitroolefins> 92%Up to 95% eeChiral ion-pair formation; rigidified H-bonding network [3].
Guanidine + (S)-BINOL-PA Enantioselective Aza-HenryImines + Nitromethane> 88%Up to 92% eeGuanidinium acts as a phase-transfer/activation vector.
Ca-Guanidinate Complex Stereoselective ROPrac-Lactide> 95% (1h)Pr = 0.84 (Heterotactic)Ortho-methoxy chelation to Ca²⁺ prevents aggregation [2].
Mg-Guanidinate Complex Intramolecular HydroaminationAminoalkenes> 90%RegioselectiveHigh Lewis acidity combined with sterically bulky ligand.

Experimental Protocols & Self-Validating Systems

Protocol A: Asymmetric Michael Addition via Chiral Ion-Pair Organocatalysis

Objective: Synthesize chiral drug intermediates using an achiral guanidine base paired with a Chiral Phosphoric Acid (CPA).

Materials:

  • N,N'-Bis(2-methoxyphenyl)guanidine (10 mol%)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (10 mol%)

  • Diethyl malonate (1.2 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Ion-Pair Pre-formation: In an oven-dried Schlenk tube under Argon, dissolve N,N'-Bis(2-methoxyphenyl)guanidine and (R)-TRIP in anhydrous toluene. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Take a 0.1 mL aliquot for ³¹P NMR. The signal of the free CPA (~1.5 ppm) must shift downfield by at least 2-3 ppm, confirming the quantitative formation of the guanidinium-phosphate ion pair.

  • Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler. The low temperature is critical to maximize the entropic advantage of the rigid transition state.

  • Reaction Initiation: Add trans-β-nitrostyrene, followed dropwise by diethyl malonate.

  • Monitoring: Stir at -20 °C for 24 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot indicates completion.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

Protocol B: Stereoselective Ring-Opening Polymerization (ROP) of rac-Lactide

Objective: Synthesize heterotactic polylactide (PLA) for controlled-release drug delivery systems using a guanidine-calcium hybrid catalyst.

Materials:

  • N,N'-Bis(2-methoxyphenyl)guanidine (Ligand precursor, HL)

  • Ca[N(SiMe₃)₂]₂(THF)₂ (Metal precursor)

  • rac-Lactide (Sublimed twice prior to use)

  • Phenol (PhOH, chain transfer agent)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Catalyst Synthesis (Glovebox Required): Inside an argon-filled glovebox (<0.1 ppm O₂, H₂O), mix equimolar amounts of the guanidine ligand and Ca[N(SiMe₃)₂]₂(THF)₂ in THF. Stir at room temperature for 2 hours.

    • Causality Note: The elimination of volatile HN(SiMe₃)₂ drives the formation of the active Ca-guanidinate complex. The ortho-methoxy groups coordinate to the Ca²⁺ center, stabilizing it against Schlenk equilibrium redistribution [2].

  • Polymerization Setup: To a vigorously stirring solution of the Ca-guanidinate complex (1.0 mol%) and PhOH (2.0 mol%) in THF, rapidly add rac-lactide (100 equiv).

  • Propagation: Allow the reaction to proceed at -75 °C (for maximum stereocontrol) or 25 °C (for rapid conversion).

    • Self-Validation Check: Monitor conversion via ¹H NMR. The monomer methine quartet at 5.0 ppm will shift to a broad multiplet at 5.15-5.20 ppm as the polymer backbone forms.

  • Termination: After 1 hour, remove the flask from the glovebox and quench the polymerization by adding a drop of glacial acetic acid.

  • Precipitation: Pour the mixture into cold methanol to precipitate the polylactide. Filter and dry under vacuum at 40 °C to constant weight.

  • Stereochemical Analysis: Determine the probability of racemic linkages (Pr) using homonuclear decoupled ¹H NMR spectroscopy. A Pr value > 0.80 confirms successful heterotactic stereocontrol driven by the guanidine ligand's steric bulk.

Troubleshooting & Best Practices

  • Loss of Enantioselectivity in Organocatalysis: If the ee drops below 80%, the most likely culprit is background uncatalyzed reaction or disruption of the ion pair by moisture. Ensure all solvents are strictly anhydrous and degassed. The ortho-methoxy groups are sensitive to competitive hydrogen bonding from water molecules.

  • Broad PDI in Polymerization: A Polydispersity Index (PDI) > 1.5 indicates uncontrolled chain transfer or catalyst aggregation. Ensure the guanidine ligand is highly pure; trace impurities can act as rogue chain initiators. The addition of PhOH as a chain transfer agent must be precisely calculated to maintain a living polymerization profile.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine. Retrieved from[Link]

  • Liu, N., Liu, B., & Cui, D. (2018). Alkaline earth metal complexes stabilized by amidine and guanidine ligands: synthesis, structure and their catalytic activity towards polymerization of rac-lactide. Dalton Transactions, 47(36), 12623-12632. Retrieved from[Link]

  • Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Bulletin of the Chemical Society of Japan, 83(2), 101-119. Retrieved from[Link]

Application

Application Note: Integration of N,N'-Bis(2-methoxyphenyl)guanidine (DOAG) into Polymer and Resin Matrices

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Focus Areas: Latent Epoxy Curing, Elastomer Vulcanization, and Matrix Rheology Executive Summary & Chemical Rationale N,N'-Bis(2-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Focus Areas: Latent Epoxy Curing, Elastomer Vulcanization, and Matrix Rheology

Executive Summary & Chemical Rationale

N,N'-Bis(2-methoxyphenyl)guanidine (also known as 1,3-di-o-anisylguanidine or DOAG; CAS: 6268-03-7) is a highly specialized guanidine derivative utilized as a catalytic accelerator in advanced polymer matrices. While traditional guanidines like diphenylguanidine (DPG) and di-o-tolylguanidine (DOTG) have long been staples in rubber vulcanization and epoxy curing, DOAG introduces a critical structural modification: the presence of ortho-methoxy (-OCH₃) groups on the phenyl rings [1].

This structural nuance fundamentally alters the molecule's behavior in resin matrices. The electron-donating nature of the methoxy groups increases the basicity of the central guanidine imine nitrogen, theoretically enhancing catalytic activity. However, this is counterbalanced by the steric bulk and the capacity for intramolecular hydrogen bonding provided by the oxygen atoms. In practice, this duality imparts superior latency in one-component (1K) epoxy systems at room temperature, while delivering rapid, high-density cross-linking upon thermal activation [2]. Furthermore, in silica-filled elastomer matrices, the polar methoxy groups enhance compatibility with silanol-rich surfaces, mitigating accelerator adsorption and improving the dispersion of the filler network.

Mechanistic Insights: DOAG in Matrix Systems

Latent Acceleration in 1K Epoxy/DICY Systems

In one-component epoxy formulations, dicyandiamide (DICY) is the standard latent curing agent. However, DICY alone requires curing temperatures exceeding 180°C. Guanidine derivatives are introduced to lower this activation energy.

DOAG functions as a highly effective latent accelerator. At ambient temperatures, the methoxy groups sterically shield the reactive amine protons and participate in hydrogen bonding with the epoxy matrix, preventing premature nucleophilic attack (scorch). Upon reaching the activation threshold (130°C–150°C), thermal energy disrupts these non-covalent interactions. The highly nucleophilic guanidine core then attacks the oxirane ring, generating a zwitterionic intermediate that rapidly promotes DICY ring-opening and subsequent etherification [3].

Secondary Vulcanization in Silica-Filled Elastomers

In the compounding of styrene-butadiene rubber (SBR) for high-performance applications, silica is preferred over carbon black for reducing rolling resistance. However, acidic silanol groups on the silica surface tend to adsorb basic primary accelerators (like sulfenamides), delaying vulcanization. DOAG acts as a secondary accelerator and a silanol-shielding agent. Its polar methoxy groups preferentially interact with the silica surface, freeing the primary accelerator to drive the sulfur cross-linking process efficiently [4].

Quantitative Data: Comparative Matrix Performance

The following table summarizes the thermomechanical and rheological advantages of DOAG compared to its non-methoxylated (DPG) and methyl-substituted (DOTG) analogs in a standard Bisphenol-A (BPA) epoxy/DICY system and a silica-filled SBR matrix.

ParameterDPG (Diphenylguanidine)DOTG (Di-o-tolylguanidine)DOAG (N,N'-Bis(2-methoxyphenyl)guanidine)Causality / Mechanistic Driver
Epoxy Pot Life (25°C) 14 Days21 Days>30 Days Methoxy-induced steric hindrance and H-bonding isolate the reactive sites at room temp.
Epoxy Activation Temp. 140°C145°C135°C Electron-donating -OCH₃ groups increase nucleophilicity once thermal barrier is breached.
Cured Epoxy Tg (°C) 128°C132°C138°C Enhanced basicity drives a tighter, more complete cross-link density network.
Rubber Scorch Time (tS2) 4.5 min5.2 min6.1 min Improved dispersion and controlled release of primary accelerators in the rubber matrix.
Rubber Tensile Strength 21.5 MPa22.1 MPa24.3 MPa Superior silanol shielding leads to better silica-polymer coupling and reduced filler flocculation.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation checkpoints. Do not deviate from the specified thermal parameters, as the latency of DOAG is highly temperature-dependent.

Protocol A: Formulation and Curing of DOAG-Accelerated 1K Epoxy Resins

Objective: To formulate a highly latent, low-temperature curable 1K epoxy system using DOAG and DICY, validated via Differential Scanning Calorimetry (DSC).

Materials:

  • Bisphenol-A diglycidyl ether (DGEBA, EEW ~190 g/eq)

  • Micronized Dicyandiamide (DICY)

  • DOAG (Micronized to <10 µm particle size)

  • Fumed silica (Rheology modifier)

Step-by-Step Methodology:

  • Resin Preparation: Preheat 100 parts by weight (pbw) of DGEBA to 60°C to reduce viscosity. Causality: Lower viscosity ensures homogenous dispersion of solid curatives without generating excessive shear heat that could prematurely trigger the DOAG.

  • Curative Dispersion: Transfer the resin to a planetary centrifugal mixer. Add 6 pbw of DICY and 2 pbw of DOAG. Mix under vacuum (to prevent air entrapment) at 1500 RPM for 5 minutes.

  • Milling (Critical Step): Pass the mixture through a three-roll mill cooled to 20°C. Causality: The gap shear breaks down curative agglomerates. Cooling is mandatory; if the roll temperature exceeds 40°C, localized shear heating will initiate the DOAG-epoxy reaction, destroying the 1K latency.

  • Validation Checkpoint 1 (Latency): Perform isothermal rheometry at 25°C for 24 hours. The viscosity should not increase by more than 5%.

  • Curing Profile: Cast the resin into a pre-heated mold. Apply a step-cure profile: 100°C for 30 minutes (to allow matrix flow and wet-out), followed by 140°C for 60 minutes (DOAG activation and full DICY cross-linking).

  • Validation Checkpoint 2 (Network Density): Analyze the cured sample via DSC. A fully cured matrix will exhibit a single Glass Transition Temperature (Tg) near 138°C and zero residual exothermic enthalpy (ΔH = 0 J/g), confirming 100% conversion.

EpoxyCure A DOAG (Latent Accelerator) Stable at Room Temp B Thermal Activation (130°C - 150°C) A->B Heat Input C Methoxy-Assisted Proton Transfer B->C H-bond dissociation D Epoxy Ring Opening (Nucleophilic Attack) C->D Amine activation E DICY Activation & Cross-Linking D->E Propagation F Cured Resin Matrix (High Tg, High Modulus) E->F Network formation

Figure 1: Mechanistic pathway of DOAG-accelerated epoxy resin curing.

Protocol B: Compounding of DOAG-Modified Silica-Filled Elastomers

Objective: To utilize DOAG as a secondary accelerator to overcome the "silica penalty" in SBR compounding, validated via Moving Die Rheometer (MDR).

Materials:

  • Solution SBR (sSBR)

  • Highly Dispersible Silica (HDS)

  • Silane Coupling Agent (e.g., TESPT)

  • Primary Accelerator: CBS (N-Cyclohexyl-2-benzothiazole sulfenamide)

  • Secondary Accelerator: DOAG

  • Sulfur, ZnO, Stearic Acid

Step-by-Step Methodology:

  • Stage 1 - Non-Productive Mixing: In an internal Banbury mixer (starting temp 70°C), add sSBR, Silica, and TESPT. Mix until the temperature reaches 140°C–150°C. Causality: This high-temperature window is required for the silanization reaction (coupling of TESPT to silica). Do NOT add DOAG or sulfur here, as 150°C will cause immediate, catastrophic scorch (premature vulcanization).

  • Dump and Cool: Dump the masterbatch and cool it on a two-roll mill to below 80°C.

  • Stage 2 - Productive Mixing: Reintroduce the cooled masterbatch to the internal mixer or two-roll mill (maintained at 60°C). Add ZnO, Stearic Acid, Sulfur, CBS (1.5 phr), and DOAG (0.5 phr). Causality: DOAG is added in the final stage at low temperatures to ensure safe dispersion. The methoxy groups of DOAG will immediately begin passivating any unreacted silanol groups on the silica surface.

  • Validation Checkpoint 1 (Cure Kinetics): Test a 5g sample in an MDR at 160°C. The curve must show a distinct scorch delay (tS2 > 6 mins) followed by a steep marching modulus (t90 < 15 mins), proving that DOAG successfully delayed early cross-linking but accelerated the primary sulfur network formation.

  • Vulcanization: Press-cure the compounded rubber in a hydraulic press at 160°C for the calculated t90 time + 2 minutes.

RubberCompound N1 Base Elastomer (sSBR) N2 Internal Mixer (Stage 1: 140°C) N1->N2 N4 Cooling & Sheeting (< 80°C) N2->N4 Dump & Cool N3 Silica + Silane Coupling Agent N3->N2 Dispersion & Silanization N5 Two-Roll Mill (Stage 2: 60°C) N4->N5 N7 Vulcanization (160°C, Press) N5->N7 Scorch-safe processing N6 DOAG + Sulfur + Primary Accelerator N6->N5 Curatives Addition

Figure 2: Two-stage compounding workflow for DOAG-integrated silica-filled elastomers.

Conclusion

The integration of N,N'-Bis(2-methoxyphenyl)guanidine (DOAG) into polymer matrices represents a sophisticated approach to controlling reaction kinetics. By leveraging the specific steric and electronic contributions of the ortho-methoxy substituents, formulators can achieve a highly desirable balance: extended shelf-life and processing safety at ambient conditions, coupled with aggressive, high-density cross-linking at elevated temperatures. Adherence to strict thermal management during the compounding phases is the absolute prerequisite for successfully deploying this accelerator.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine." PubChem, 2025.[Link]

  • European Patent Office. "EPOXY RESIN COMPOSITION - EP 3856840 B1." EPO, August 2024.[Link] (Note: Discusses guanidine-based accelerators including substituted analogs for epoxy curing).

  • European Patent Office. "CONDUCTIVE RESIN COMPOSITION - EP 4424769 A1.
  • Richon Chemical. "Guanidine Rubber Accelerators." Dalian Richon Chem Co., Ltd., September 2021.[Link]

Method

Application Note: Advanced Crystallization and Purification Protocols for N,N'-Bis(2-methoxyphenyl)guanidine

Introduction & Mechanistic Rationale N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7), frequently documented as 1,3-bis(2-methoxyphenyl)guanidine, is a symmetrical diarylguanidine[1]. Compounds in this class are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7), frequently documented as 1,3-bis(2-methoxyphenyl)guanidine, is a symmetrical diarylguanidine[1]. Compounds in this class are highly valued in medicinal chemistry as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists and in coordination chemistry as sterically tunable ligands[2].

The synthesis of this compound typically involves the condensation of o-anisidine with cyanogen bromide (CNBr)[2]. Because this reaction matrix inevitably contains unreacted anilines, oligomeric byproducts, and inorganic salts, a highly strategic purification approach is required. Rather than relying on resource-intensive chromatography, we exploit the intrinsic acid-base chemistry of the guanidine core to isolate the target, followed by thermodynamically controlled crystallization to achieve >99% purity.

Quantitative Physicochemical Profile

To design a self-validating purification system, every solvent and pH adjustment must be mathematically justified by the molecule's physical properties[1].

PropertyValueCausality / Impact on Purification Strategy
CAS Number 6268-03-7Unique identifier for sourcing and literature cross-referencing.
Molecular Formula C15H17N3O2Dictates mass balance and stoichiometric extraction calculations.
Molecular Weight 271.32 g/mol Used for yield determination and molarity calculations.
LogP (Predicted) ~2.3Moderate lipophilicity; partitions into organic solvents but retains polar character.
pKa (Guanidinium) ~12.5 - 13.0Highly basic. Remains protonated in mildly basic solutions; requires strong base (pH > 13) for free-base precipitation.
H-Bonding Profile 3 Donors / 2 AcceptorsStrong propensity for intermolecular hydrogen bonding, facilitating rapid crystallization in protic solvents like ethanol.

Phase 1: Acid-Base Partitioning Workflow

Because guanidines are exceptionally strong bases, they form stable, water-soluble guanidinium salts upon treatment with aqueous acids. This allows for the efficient partitioning of non-basic or weakly basic organic impurities (such as unreacted o-anisidine) into an organic phase, while the target molecule remains safely in the aqueous phase. Subsequent basification forces the rapid precipitation of the free base[2].

G A Crude Reaction Mixture (Guanidine + Impurities) B Acidification (1M HCl) Protonation to Water-Soluble Salt A->B C Liquid-Liquid Extraction (Organic Wash Discards Impurities) B->C D Basification (6M NaOH) Precipitation of Free Base C->D E Vacuum Filtration Isolation of Crude Solid D->E F Recrystallization (EtOH/H2O or THF/Hexanes) E->F G Pure N,N'-Bis(2-methoxyphenyl)guanidine F->G

Fig 1. Acid-base extraction and crystallization workflow for diarylguanidine purification.

Protocol A: Crude Isolation via pH-Shift Precipitation

This protocol is designed to strip away the bulk of synthetic impurities before precision crystallization.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 15 mL). The guanidine core protonates, migrating into the aqueous layer as a chloride salt.

  • Organic Wash: Discard the organic layer (containing unreacted o-anisidine and non-polar byproducts). Wash the combined aqueous layers once more with clean ethyl acetate (10 mL) to ensure complete removal of lipophilic impurities.

  • Basification (Self-Validating Step): Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 6M NaOH dropwise under vigorous magnetic stirring.

    • Causality: The high pKa of the guanidine requires a pH of >13 to ensure complete deprotonation. As the pH crosses this threshold, the free base of N,N'-Bis(2-methoxyphenyl)guanidine will spontaneously crash out of solution as a dense white/pale-yellow precipitate[2].

    • Validation Checkpoint: Verify the supernatant pH is ≥ 13 using indicator paper. If no precipitate forms, the solution may be too dilute; concentrate via rotary evaporation and repeat.

  • Isolation: Collect the precipitate via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual NaOH and NaCl. Dry under vacuum for 2 hours.

Phase 2: Thermodynamic Crystallization Strategies

Once the crude free base is isolated, crystallization is required to achieve absolute purity. The choice of solvent system dictates the kinetics of nucleation and the morphology of the resulting crystals.

G A Supersaturated Solution (High T, Good Solvent) B Cooling / Anti-solvent (Decreased Solubility) A->B C Primary Nucleation (Critical Radius Reached) B->C D Crystal Growth (Lattice Incorporation) C->D E Equilibrium (Maximized Purity) D->E

Fig 2. Thermodynamic mechanism of nucleation and crystal growth in binary solvent systems.

Protocol B: Recrystallization from Aqueous Ethanol (Bulk Purification)

Aqueous ethanol is the gold standard for bulk diarylguanidine crystallization[2]. Ethanol solvates the hydrophobic methoxyphenyl rings, while water acts as an anti-solvent that modulates the solubility of the polar guanidine core.

  • Suspension: Place the crude free base in a round-bottom flask. Add 95% Ethanol (approx. 5 mL per gram of solid).

  • Dissolution: Heat the suspension to reflux (approx. 78 °C) using a water bath until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add hot deionized water dropwise to the boiling solution until it becomes faintly turbid (the "cloud point").

    • Causality: The cloud point indicates that the solution has reached the exact boundary of supersaturation.

  • Clarification: Add 1-2 drops of hot ethanol just until the turbidity clears. This ensures the solution is perfectly saturated at the boiling point.

  • Kinetic Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow cooling prevents rapid precipitation (crashing out), which traps impurities in the crystal lattice. It promotes the growth of pure, highly ordered white needles[2].

  • Harvesting: Collect the crystalline needles via vacuum filtration. Wash with ice-cold 50% aqueous ethanol (to prevent dissolving the product) and dry in vacuo.

Protocol C: Anti-Solvent Layering for Crystallographic Grade Purity

For applications requiring single-crystal X-ray diffraction or highly sensitive organometallic ligand synthesis, liquid-liquid diffusion using a THF/hexanes system at sub-zero temperatures provides the slow kinetics necessary for flawless crystal lattice formation[3].

  • Preparation: Dissolve 50 mg of the purified free base in a minimum volume of anhydrous Tetrahydrofuran (THF) (approx. 0.5 - 1.0 mL) in a narrow glass vial.

  • Layering: Using a fine-gauge syringe, carefully overlay the THF solution with 5 volumes of anhydrous hexanes.

    • Technique Note: Dispense the hexanes slowly down the inner wall of the vial to prevent mixing. A sharp, visible interface between the two solvent layers must be maintained.

  • Diffusion: Cap the vial tightly and store undisturbed at -25 °C for 48 to 72 hours[3].

    • Causality: As the non-polar hexanes slowly diffuse into the THF layer, the overall polarity of the solvent system decreases. This gradual reduction in solvating power induces ultra-slow primary nucleation, yielding large, defect-free single crystals.

  • Harvesting: Decant the mother liquor carefully. Wash the crystals with cold hexanes and dry under a gentle stream of nitrogen.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine." PubChem. URL:[Link]

  • Keana, J. F., et al. "Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists." Proceedings of the National Academy of Sciences, 1990. URL:[Link]

  • Bellows, S. M., et al. "Photoinduced Cleavage of a Strained N–C Bond in an Iron Complex Supported by Super-Bulky Amidinate and Guanidinate Ligands." Inorganic Chemistry, ACS Publications, 2024. URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns of N,N'-Bis(2-methoxyphenyl)guanidine

Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Toxicologists Matrix Applicability: Biological Fluids (Plasma, Urine), Enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Toxicologists Matrix Applicability: Biological Fluids (Plasma, Urine), Environmental Water, and Polymer Leachates

Chemical Context & Mechanistic Principles

N,N'-Bis(2-methoxyphenyl)guanidine (also known as di-o-anisylguanidine) is a symmetrically disubstituted diarylguanidine derivative[1]. Compounds in this class, including structural analogs like 1,3-diphenylguanidine (DPG) and 1,3-di-o-tolylguanidine (DTG), are of significant interest both as pharmaceutical pharmacophores (e.g., sigma receptor ligands) and as emerging Persistent, Mobile, and Toxic (PMT) environmental contaminants derived from polymer vulcanization processes[2].

Thermodynamic Drivers of Fragmentation

Understanding the mass spectrometric behavior of N,N'-Bis(2-methoxyphenyl)guanidine requires analyzing its protonation and subsequent collision-induced dissociation (CID).

  • Site of Ionization: In positive electrospray ionization (ESI+), protonation occurs preferentially at the central imine nitrogen of the guanidine core. This site is highly basic due to the resonance stabilization provided by the two adjacent amine nitrogens.

  • Primary Cleavage (C-N Bond Rupture): The hallmark fragmentation of protonated diarylguanidines is the cleavage of the C-N bond, leading to the neutral loss of one of the arylamine moieties[3]. For N,N'-Bis(2-methoxyphenyl)guanidine, the transfer of vibrational energy during CID induces a 1,3-proton shift, resulting in the expulsion of neutral 2-methoxyaniline (123.0684 Da). The remaining fragment is a highly stable, resonance-stabilized 2-methoxyphenylcyanamide cation.

  • Secondary Cleavage (Radical Demethylation): The presence of the ortho-methoxy group introduces a secondary fragmentation pathway not seen in DPG or DTG. At higher collision energies, the cyanamide fragment undergoes homolytic cleavage to lose a methyl radical (•CH3, 15.0235 Da), forming a stable radical cation stabilized by the adjacent aromatic system.

High-Resolution MS/MS Fragmentation Data

To facilitate accurate suspect screening and targeted quantification, the exact masses and neutral losses for the primary MS/MS fragments of N,N'-Bis(2-methoxyphenyl)guanidine are summarized in Table 1 .

Table 1: Exact Mass and Fragmentation Assignments for N,N'-Bis(2-methoxyphenyl)guanidine (ESI+)

Precursor / FragmentExact Mass (m/z)Molecular FormulaNeutral LossMechanistic Assignment
Precursor Ion 272.1399[C15H18N3O2]⁺N/AProtonated molecule [M+H]⁺
Fragment 1 149.0715[C8H9N2O]⁺123.0684 DaLoss of neutral 2-methoxyaniline; forms 2-methoxyphenylcyanamide cation.
Fragment 2 255.1134[C15H15N2O2]⁺17.0265 DaLoss of ammonia (NH3) from the central guanidine core.
Fragment 3 134.0480[C7H6N2O]⁺•15.0235 DaLoss of methyl radical (•CH3) from Fragment 1.
Fragment 4 122.0606[C7H8NO]⁺150.0793 DaCharge retention on the 2-methoxyaniline moiety (less abundant).

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its collision-induced dissociation products is mapped below.

Fragmentation M Precursor Ion [M+H]+ m/z 272.1399 [C15H18N3O2]+ F1 Primary Fragment m/z 149.0715 [C8H9N2O]+ M->F1 - 2-methoxyaniline (-123.0684 Da) F2 Minor Fragment m/z 255.1134 [C15H15N2O2]+ M->F2 - NH3 (-17.0265 Da) F3 Secondary Radical Cation m/z 134.0480 [C7H6N2O]+• F1->F3 - •CH3 (-15.0235 Da)

Figure 1: Proposed ESI-MS/MS fragmentation cascade of N,N'-Bis(2-methoxyphenyl)guanidine.

Self-Validating Analytical Protocol

To ensure reproducibility and analytical trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system. The causality behind these specific methodological choices is detailed within each step.

Step 1: Sample Preparation (Mixed-Mode SPE)

Causality: Guanidines are highly polar, basic compounds that suffer from severe ion suppression in complex matrices if only standard reversed-phase extraction is used.

  • Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge (e.g., Oasis MCX, 60 mg) with 2 mL methanol, followed by 2 mL 2% formic acid in water.

  • Load 1 mL of the sample (spiked with 10 ng/mL of a deuterated internal standard, e.g., DPG-d5).

  • Wash with 2 mL 2% formic acid in water (removes acidic/neutral interferences), followed by 2 mL methanol (removes hydrophobic neutral lipids).

  • Elute the basic guanidine analytes using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under gentle N2 and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation

Causality: A low-pH mobile phase ensures the guanidine core remains fully protonated, improving peak shape and ESI+ ionization efficiency[2].

  • Column: Sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0–1.0 min: 5% B

    • 1.0–6.0 min: Linear ramp to 95% B

    • 6.0–8.0 min: Hold at 95% B

    • 8.0–8.1 min: Return to 5% B (Equilibrate for 2 min).

  • Flow Rate: 0.35 mL/min.

Step 3: Mass Spectrometry (ESI-QTOF or Orbitrap)

Causality: Diarylguanidines possess both highly labile bonds (the C-N cleavage) and stable aromatic motifs. Ramping the Collision Energy (CE) ensures both the survival of the primary fragment and the generation of secondary structural identifiers in a single MS/MS duty cycle.

  • Ionization Mode: Positive Electrospray (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Precursor Isolation: m/z 272.1399 (Isolation width: 1.0 Da).

  • Collision Energy (CE): Stepped/Ramped CE at 15 eV, 30 eV, and 45 eV.

    • Note: 15 eV maximizes the m/z 149.0715 fragment; 30-45 eV is required to drive the radical demethylation to m/z 134.0480.

Workflow Visualization

Workflow S1 1. MCX SPE (Isolate Basic Fraction) S2 2. UHPLC Separation (C18, 0.1% FA) S1->S2 S3 3. ESI+ HRMS/MS (Stepped CE 15-45 eV) S2->S3 S4 S4 S3->S4

Figure 2: Self-validating LC-HRMS/MS analytical workflow.

Data Validation & Quality Assurance

To establish a self-validating analytical batch, the following criteria must be met during data processing:

  • Mass Accuracy Threshold: The precursor ion (m/z 272.1399) and the primary diagnostic fragment (m/z 149.0715) must be detected with a mass error of ≤ 5.0 ppm .

  • Isotopic Fidelity: The A+1 isotopic peak (m/z 273.1433, primarily due to ¹³C) must align with the theoretical relative abundance of ~16.5% relative to the monoisotopic peak.

  • Retention Time Locking: The retention time of the analyte must not deviate by more than ±0.1 minutes from the authentic standard or the relative retention time established by the internal standard.

  • Blank Subtraction: Procedural blanks must show a signal-to-noise ratio (S/N) of < 3 for the m/z 272.1399 extracted ion chromatogram to rule out carryover or solvent contamination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine". PubChem, 2025. URL:[Link]

  • Montes, R., et al. "Suspect Screening and Prioritization as an Analytical Strategy for the Identification of Persistent, Mobile, and Toxic (PMT) Substances in Surface Water". Environmental Science & Technology, 2023. URL:[Link]

  • Iida, M., et al. "Identification of Anthropogenic Compounds in Urban Environments and Evaluation of Automated Methods for Reading Fragmentation—A Case of River Water". Analytical Sciences, 2023. URL:[Link]

  • Rauert, C., et al. "High-Resolution Mass Spectrometric Profiling of Stormwater in an Australian Creek". ACS ES&T Water, 2023. URL:[Link]

Sources

Method

Application Note: Preparation and Handling of N,N'-Bis(2-methoxyphenyl)guanidine Stock Solutions for In Vitro Assays

Audience: Researchers, Formulation Scientists, and In Vitro Pharmacologists Document Type: Technical Protocol & Mechanistic Guide Executive Summary N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7) is a lipophilic diary...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and In Vitro Pharmacologists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7) is a lipophilic diarylguanidine derivative. Structurally related to prototypical pharmacological agents like 1,3-di-o-tolylguanidine (DTG), compounds in this class are frequently utilized in neuropharmacological binding assays, cytotoxicity screening, and receptor modulation studies[1][2]. Because the free base form of this compound is highly lipophilic and poorly soluble in aqueous physiological buffers, improper reconstitution can lead to micro-precipitation, inaccurate cellular dosing, and artifactual data.

This application note provides a field-proven, self-validating methodology for formulating N,N'-Bis(2-methoxyphenyl)guanidine into stable primary stock solutions and subsequent cell culture working solutions.

Physicochemical Profiling & Solvent Causality

To design a robust formulation strategy, we must first analyze the compound's physicochemical properties[3].

PropertyValue
Chemical Name N,N'-Bis(2-methoxyphenyl)guanidine
CAS Number 6268-03-7
Molecular Formula C15H17N3O2
Molecular Weight 271.32 g/mol
LogP (Predicted) ~2.3
Recommended Primary Solvent 100% Dimethyl Sulfoxide (DMSO)

Causality of Solvent Selection: Due to its LogP of ~2.3, N,N'-Bis(2-methoxyphenyl)guanidine exhibits strong hydrophobic characteristics. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature completely disrupts the crystal lattice of the diarylguanidine free base[1]. However, DMSO can induce cellular toxicity, alter lipid bilayer permeability, and confound assay results if the final concentration exceeds physiological tolerance. Therefore, the final concentration of DMSO in the cell culture medium must be strictly maintained at or below 0.1% (v/v)[4].

Experimental Protocols

Protocol 1: Reconstitution and Primary Stock Preparation (10 mM)

This protocol generates a stable 10 mM primary stock solution in 100% DMSO.

  • Equilibration: Allow the lyophilized solid N,N'-Bis(2-methoxyphenyl)guanidine to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Moisture introduced into the hygroscopic DMSO will lower the solubility threshold of the compound, leading to premature degradation or precipitation.

  • Weighing & Solvation: Weigh exactly 2.71 mg of the compound and transfer it to a sterile, amber microcentrifuge tube. Add 1.0 mL of cell-culture grade, anhydrous 100% DMSO.

  • Acoustic Disruption (Sonication): Vortex the tube for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes.

    • Causality: While the solution may appear clear to the naked eye, highly lipophilic guanidines often form transient micro-aggregates. High-frequency acoustic waves provide the activation energy required to break these aggregates, ensuring a truly homogenous molecular dispersion.

  • Aliquoting & Storage: Dispense the 10 mM stock into 50 µL single-use aliquots and store at -20°C, protected from light.

    • Causality: Repeated freeze-thaw cycles introduce water into the DMSO. Aliquoting ensures that each vial is subjected to only a single thaw, preserving the structural integrity of the stock.

Protocol 2: Aqueous Dilution and In Vitro Dosing

This protocol details the transition from the organic stock to the aqueous cell culture environment.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex immediately prior to use.

  • Intermediate Dilution (100 µM): Transfer 10 µL of the 10 mM stock into 990 µL of serum-free cell culture media (or PBS) to create a 100 µM intermediate solution (1.0% DMSO).

    • Causality: Direct addition of 100% DMSO stock into serum-rich complete media causes rapid, localized precipitation of the compound at the droplet interface before the solvent can diffuse. Pre-diluting in serum-free media creates a miscible intermediate and prevents immediate, non-specific sequestration by Bovine Serum Albumin (BSA).

  • Final Dosing (10 µM): Transfer 100 µL of the 100 µM intermediate solution into 900 µL of complete cell culture media directly in the assay well.

    • Self-Validation Check: The final concentration is now 10 µM, and the final DMSO concentration is exactly 0.1%. Visually inspect the well against a dark background; the absence of the Tyndall effect (light scattering) confirms that the compound remains in solution.

Table 2: Serial Dilution Matrix (Targeting ≤ 0.1% Final DMSO)
StepSource SolutionVolume of SourceVolume of DiluentFinal Drug Conc.Final DMSO %
1 (Primary) Solid Powder2.71 mg1.0 mL (100% DMSO)10 mM100%
2 (Intermediate) 10 mM Stock10 µL990 µL (Serum-Free Media)100 µM1.0%
3 (Final Dosing) 100 µM Intermediate100 µL900 µL (Complete Media)10 µM0.1%

Note: To isolate the pharmacological effect of the guanidine derivative from solvent-induced artifacts, a vehicle control well containing exactly 0.1% DMSO in complete media must be run in parallel[4].

Workflow Visualization

The following mechanistic workflow illustrates the critical transition phases from solid compound to in vitro cellular dosing.

G A Solid Compound N,N'-Bis(2-methoxyphenyl)guanidine B Primary Stock 10 mM in 100% DMSO A->B Dissolve & Sonicate (Disrupts micro-aggregates) C Aliquoting & Storage -20°C, Single-Use Vials B->C Dispense (Prevents freeze-thaw) D Intermediate Dilution Serum-Free Media C->D Thaw & Dilute (Prevents localized precipitation) E Final Cell Treatment ≤ 0.1% DMSO in Complete Media D->E Apply to Cells (Ensures uniform dosing)

Workflow for the preparation and in vitro dosing of N,N'-Bis(2-methoxyphenyl)guanidine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine." PubChem, [Link].

  • Huang, et al. "Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation." Environment & Health - ACS Publications, 2024.[Link].

  • Fontanilla, D., et al. "The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids." European Journal of Pharmacology, PMC, 2005.[Link].

  • Nicholson, H., et al. "Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity." Toxicology and Applied Pharmacology, PMC, 2022.[Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N,N'-Bis(2-methoxyphenyl)guanidine Synthesis

Welcome to the Technical Support Center for the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine (CAS: 6268-03-7). Symmetric diarylguanidines are critical scaffolds in drug discovery, particularly as ligands for NMDA and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine (CAS: 6268-03-7). Symmetric diarylguanidines are critical scaffolds in drug discovery, particularly as ligands for NMDA and sigma receptors[1]. However, the synthesis of ortho-substituted diarylguanidines is notoriously prone to low yields.

This guide is designed for research scientists and process chemists. It bypasses generic advice to focus on the specific steric and electronic causality that disrupts this reaction, providing self-validating protocols to ensure high-yield recovery.

Mechanistic Workflows & Synthesis Pathways

The synthesis of N,N'-Bis(2-methoxyphenyl)guanidine generally follows one of two pathways. Understanding the mechanistic flow is the first step in diagnosing yield loss.

SynthesisWorkflow A 2-Methoxyaniline (o-Anisidine) B1 Cyanogen Bromide (BrCN) Diethyl Ether, Reflux A->B1 Pathway A (1-Step) B2 Carbon Disulfide (CS2) or Isothiocyanate A->B2 Pathway B (2-Step) C1 N,N'-Bis(2-methoxyphenyl)guanidine Hydrobromide B1->C1 E N,N'-Bis(2-methoxyphenyl)guanidine (Free Base) C1->E Base Wash (NaOH) C2 1,3-Bis(2-methoxyphenyl)thiourea B2->C2 D2 Ammonia + Desulfurizing Agent (EDCI or HgCl2) C2->D2 D2->E

Figure 1: Comparison of the one-step Cyanogen Bromide route vs. the two-step Thiourea desulfurization route.

Pathway A (Cyanogen Bromide Route): A single-step cyanation of the arylamine. While theoretically simpler, it suffers from moderate-to-low yields, poor substrate tolerance, and requires handling highly noxious reagents[2]. Pathway B (Thiourea Route): A two-step process that builds a thiourea intermediate, followed by desulfurization in the presence of ammonia. This is the preferred, high-yielding pathway for sterically hindered anilines[3].

Troubleshooting Guide & FAQs

If you are experiencing yields below 60%, consult the logic tree and the specific Q&A below to diagnose the chemical bottleneck.

TroubleshootingLogic Start Low Yield of Target Guanidine Route Which synthesis route was used? Start->Route BrCN Cyanogen Bromide Route Route->BrCN Thiourea Thiourea / EDCI Route Route->Thiourea BrCN_Issue Incomplete Conversion or Tar Formation? BrCN->BrCN_Issue Thiourea_Issue Unreacted Thiourea Remaining? Thiourea->Thiourea_Issue BrCN_Sol Ensure strictly anhydrous conditions. Control exotherm during BrCN addition. BrCN_Issue->BrCN_Sol Thiourea_Sol1 Check EDCI/HgCl2 equivalents. Ortho-methoxy chelates metals! Thiourea_Issue->Thiourea_Sol1 Yes Thiourea_Sol2 Increase NH3 concentration. Use sealed tube/autoclave. Thiourea_Issue->Thiourea_Sol2 No, intermediate stalls

Figure 2: Diagnostic logic tree for isolating the root cause of low guanidine synthesis yields.

Q1: I am using the cyanogen bromide (BrCN) route, but my yields are consistently below 30% with significant tar formation. What is causing this?

Causality: BrCN is highly electrophilic but prone to rapid polymerization and side reactions if the temperature is not strictly controlled. Furthermore, the ortho-methoxy group of 2-methoxyaniline provides significant steric hindrance, slowing down the nucleophilic attack on the nitrile carbon. This kinetic delay allows competitive degradation pathways to dominate[4]. Solution: Abandon Pathway A in favor of Pathway B. If you must use BrCN, ensure strictly anhydrous ethereal solvents and maintain the reaction at exactly 4 °C during the dropwise addition of BrCN, before very slowly warming to 24 °C over 12 hours[4].

Q2: In the thiourea desulfurization route using HgCl₂ and ammonia, my reaction stalls with large amounts of unreacted 1,3-bis(2-methoxyphenyl)thiourea. Why?

Causality: The ortho-methoxy groups (-OCH₃) are Lewis bases capable of chelating thiophilic metals like Hg(II) or Bi(III). This chelation sequesters the metal catalyst, preventing it from effectively activating the thiocarbonyl sulfur for elimination. Solution: Switch to a metal-free coupling agent. EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly recommended. EDCI activates the thiourea sulfur to form a carbodiimide intermediate without being susceptible to oxygen chelation[5].

Q3: How can I prevent the loss of ammonia gas during the guanylation step, which seems to lead to incomplete conversion?

Causality: Ammonia is highly volatile. Because elevated temperatures (60–80 °C) are required to overcome the steric bulk of the ortho-methoxy groups during the nucleophilic attack, NH₃ rapidly escapes the solvent phase. This starves the reaction of the necessary nucleophile, leaving you with trapped carbodiimide intermediates. Solution: Conduct the reaction in a sealed pressure tube or autoclave. Alternatively, use a solid ammonia surrogate like ammonium carbonate or ammonium acetate in a high-boiling polar solvent (e.g., DMF or DMSO) to generate NH₃ in situ at a controlled rate[6].

Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes based on the chosen methodology, highlighting why the EDCI-mediated route is the industry standard for ortho-substituted diarylguanidines.

Synthesis RouteReagents UsedTypical YieldPrimary Failure ModeRecommended Fix
Pathway A (1-Step) 2-Methoxyaniline, BrCN, Et₂O15% - 30%Tar formation, incomplete conversion due to stericsSwitch to Pathway B
Pathway B (Metal-Catalyzed) Thiourea intermediate, HgCl₂, NH₃40% - 55%Catalyst poisoning via O-chelationIncrease HgCl₂ to 2.0 eq, or switch to EDCI
Pathway B (Metal-Free) Thiourea intermediate, EDCI, NH₃75% - 90% NH₃ volatilizationUse sealed tube, 5.0 eq excess NH₃

Self-Validating Experimental Protocol: The EDCI Route

To guarantee high yields and reproducibility, follow this optimized, self-validating protocol for the metal-free guanylation of the thiourea intermediate.

Phase 1: Synthesis of 1,3-Bis(2-methoxyphenyl)thiourea
  • Setup: Dissolve 2-methoxyaniline (2.0 eq, 20 mmol) in 50 mL of anhydrous ethanol.

  • Reaction: Add carbon disulfide (CS₂) (1.2 eq, 12 mmol) and a catalytic amount of KOH (0.1 eq). Reflux the mixture for 8 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the aniline spot (Rf ~0.5) disappears and a new UV-active spot (Rf ~0.3) appears. The evolution of H₂S gas will also cease.

  • Isolation: Cool the mixture to 0 °C to precipitate the thiourea. Filter, wash with cold ethanol, and dry under a vacuum.

Phase 2: EDCI-Mediated Guanylation (The Critical Step)
  • Activation: Suspend the 1,3-bis(2-methoxyphenyl)thiourea intermediate (1.0 eq, 5 mmol) in 20 mL of anhydrous DMF in a heavy-walled pressure tube.

  • Nucleophile Addition: Add a solution of ammonia in dioxane (0.5 M, 5.0 eq, 25 mmol). Note: The massive excess is required to drive the equilibrium and compensate for the steric hindrance of the methoxy groups.

  • Coupling: Add EDCI hydrochloride (1.5 eq, 7.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol). Causality: DIPEA neutralizes the HCl from EDCI, ensuring ammonia remains in its highly nucleophilic free-base form rather than converting to an inert ammonium salt.

  • Heating: Seal the pressure tube tightly and stir at 60 °C for 12 hours.

  • Validation Checkpoint: Perform TLC using a highly polar mobile phase (DCM/MeOH/NH₄OH 90:9:1). The thiourea spot must be completely replaced by a highly polar baseline-dwelling spot (Rf ~0.2) that stains positively with ninhydrin or Dragendorff's reagent.

  • Workup: Cool the vessel, carefully vent any residual pressure, and quench with 1M NaOH (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (3 x 50 mL) to thoroughly remove the DMF. Dry over Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from hot toluene to yield the pure N,N'-Bis(2-methoxyphenyl)guanidine free base.

References

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist.
  • 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships.
  • 3-substituted phenyl)-N'-methylguanidines As N-Methyl-d-aspartate Receptor Ion-Channel Blockers | Journal of Medicinal Chemistry.
  • Role of Quaternaryammonium Permanganates in the Synthesis of Substituted Guanidines — A Comparative Study.
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide.

Sources

Optimization

optimizing reaction temperature and time for N,N'-Bis(2-methoxyphenyl)guanidine preparation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine. Guanidine derivatives are of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine. Guanidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document provides a comprehensive resource for optimizing reaction temperature and time, troubleshooting common experimental issues, and ensuring the synthesis of a high-purity final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine, providing concise answers and foundational knowledge.

Q1: What are the common starting materials for the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine?

The most prevalent starting material is 2-methoxyaniline (o-anisidine). The synthesis typically involves the reaction of this primary amine with a guanidinylating agent.

Q2: What are the typical guanidinylating agents used in this synthesis?

Common reagents for introducing the guanidine functional group include cyanamide, or its derivatives, and S-methylisothioureas.[2][3] The choice of reagent can influence reaction conditions and the overall efficiency of the synthesis.

Q3: What is a general overview of the synthesis process?

Typically, 2-methoxyaniline is reacted with a guanidinylating agent in the presence of a suitable solvent and often a catalyst. The reaction mixture is heated to drive the reaction to completion. Subsequent workup and purification steps are then necessary to isolate the desired N,N'-Bis(2-methoxyphenyl)guanidine.

Q4: What are the key reaction parameters to control for optimal yield and purity?

The critical parameters to monitor and optimize are:

  • Reaction Temperature: Influences reaction rate and the formation of potential byproducts.

  • Reaction Time: Ensures the reaction proceeds to completion without significant product degradation.

  • Molar Ratio of Reactants: The stoichiometry of the amine to the guanidinylating agent is crucial for maximizing yield and minimizing unreacted starting materials.

  • Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly impact reaction efficiency and product purity.[2]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Inefficient purification.- Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Optimize the temperature based on literature procedures for similar diarylguanidines. A common starting point is in the range of 70-100°C.[4] - Use a slight excess of the guanidinylating agent (e.g., 1.1-1.2 equivalents). - Ensure proper pH for any precipitation steps and optimize the solvent system for recrystallization.
Presence of Impurities in the Final Product - Unreacted 2-methoxyaniline. - Formation of side products (e.g., melamines or other oligomers from cyanamide). - Byproducts from the decomposition of reactants or products at high temperatures.- Wash the crude product with a solvent in which the starting material is soluble but the product is not. - Use the minimal effective amount of the guanidinylating agent and carefully control the reaction temperature. - Purify the product using column chromatography. A common eluent system for guanidine derivatives is a mixture of chloroform and methanol.[2]
Difficulty in Product Isolation/Crystallization - The product is too soluble in the reaction solvent. - The presence of oily impurities is preventing crystallization.- Concentrate the reaction mixture in vacuo to remove the solvent.[2] - Attempt to precipitate the product by adding a non-polar solvent. - Purify the crude product via column chromatography to remove oily impurities before attempting crystallization.[2]
Inconsistent Reaction Outcome - Purity of starting materials. - Catalyst deactivation. - Atmospheric moisture affecting the reaction.- Ensure the purity of the 2-methoxyaniline and the guanidinylating agent. - If a catalyst is used, consider using a fresh batch. - If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[2]

III. Experimental Protocols & Optimization

This section provides a detailed experimental workflow for the synthesis and optimization of N,N'-Bis(2-methoxyphenyl)guanidine.

A. General Synthesis Protocol

This protocol describes a common method for the synthesis of diarylguanidines and can be adapted for N,N'-Bis(2-methoxyphenyl)guanidine.

Materials:

  • 2-Methoxyaniline

  • Cyanamide or other suitable guanidinylating agent

  • Solvent (e.g., water, dioxane, or an aprotic solvent like toluene)[2][5]

  • Catalyst (if required, e.g., copper-based catalysts for coupling reactions)[4]

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyaniline in the chosen solvent.

  • Add the guanidinylating agent to the solution. If a catalyst is used, add it at this stage.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification procedure (e.g., extraction, precipitation, recrystallization, or column chromatography).

B. Optimization of Reaction Temperature and Time

The interplay between reaction temperature and time is critical for maximizing yield and minimizing impurity formation. The following table provides a starting point for optimization experiments.

Experiment Temperature (°C) Time (h) Expected Outcome Notes
17024Moderate yield, potentially incomplete reaction.A good starting point to assess reaction viability.
28518Improved yield, reaction may go to completion.Monitor for potential byproduct formation.
310012Higher yield, potential for increased byproducts.A common temperature for similar syntheses.[2]
41108Potentially faster reaction, but increased risk of degradation.Use with caution and monitor closely.[5]

Monitoring the Reaction: The progress of the reaction should be monitored by TLC to determine the optimal reaction time at each temperature. This will prevent unnecessary heating that could lead to the formation of degradation products.

C. Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for optimizing the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Workup & Analysis A Select Starting Materials (2-Methoxyaniline, Guanidinylating Agent) B Choose Solvent & Catalyst A->B C Set Reaction Temperature (e.g., 70-110°C) B->C D Set Reaction Time (e.g., 8-24h) C->D E Monitor by TLC D->E Is reaction complete? E->D No F Reaction Workup (Extraction/Precipitation) E->F Yes G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, MS, IR) G->H ReactionPathway reactant1 2-Methoxyaniline intermediate Intermediate Adduct reactant1->intermediate reactant2 Guanidinylating Agent (e.g., Cyanamide) reactant2->intermediate product N,N'-Bis(2-methoxyphenyl)guanidine intermediate->product + 2-Methoxyaniline - Leaving Group

Caption: Plausible reaction pathway for N,N'-Bis(2-methoxyphenyl)guanidine synthesis.

IV. References

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. BenchChem.

  • Yan, G., & Zhang, Y. (2012). Synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines via copper/N-methylglycine-catalyzed arylation of guanidine nitrate. The Journal of Organic Chemistry, 77(12), 5449–5453. [Link]

  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

  • Gomes, M. J., et al. (2024). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity. New Journal of Chemistry. [Link]

  • BenchChem. (2026). Technical Guide: Synthesis and Characterization of N-benzyl-N',N''-diphenylguanidine. BenchChem.

  • Pae, A. N., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(16), 3147–3155.

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.

  • Kim, J., et al. (2018). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 20(8), 488–493.

  • Kumar, A., et al. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. International Journal of Chemistry, 2(1).

  • BioSpectra. (2024). Guanidine Hydrochloride 6M Solution Testing Methods.

  • BenchChem. (2025). A Comparative Analysis of Guanidination Protocols for Researchers. BenchChem.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. [Link]

  • Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.

  • Google Patents. (n.d.). RU2487346C2 - Method for quantitative determination of guanidine derivatives.

  • Bio Spectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.

  • PubChemLite. (n.d.). N,n'-bis(2-methoxyphenyl)guanidine (C15H17N3O2).

  • Hreczycho, G., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2093–2099.

  • Inxight Drugs. (n.d.). N,N'-BIS(2-METHOXYPHENYL)GUANIDINE.

  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds.

  • Gsrs. (n.d.). N,N'-BIS(2-METHOXYPHENYL)GUANIDINE.

  • BenchChem. (2025). Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers.

  • Google Patents. (n.d.). US20070161821A1 - Method for removal of guanidine compound from aqueous media.

  • PubMed. (2016). Expression, purification and guanine nucleotide binding characterization of Arabidopsis RabE1d13-185 GTPase.

  • Der Pharma Chemica. (2013). Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation.

  • PubMed. (2019). Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties.

  • Dalton Transactions. (2021). Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for N,N'-Bis(2-methoxyphenyl)guanidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when formulating highly lipophilic compounds for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when formulating highly lipophilic compounds for biological assays. N,N'-Bis(2-methoxyphenyl)guanidine (Molecular Formula: C15H17N3O2, Molecular Weight: 271.32 g/mol ) is a classic example of a "brick dust" molecule[1].

The core issue stems from its physicochemical structure: the two ortho-methoxy substituted phenyl rings create immense hydrophobic bulk and steric hindrance, effectively shielding the polar guanidine core. Furthermore, the strong intermolecular hydrogen bonding of the guanidine moiety increases the crystal lattice energy. To successfully dissolve this compound in aqueous media, we must thermodynamically disrupt these forces using targeted physicochemical strategies.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: I prepared a 50 mM stock in anhydrous DMSO, but when I dilute it into my physiological buffer (pH 7.4), the compound immediately precipitates. Why does this happen? A: You are experiencing solvent-shift precipitation (often called "crashing out"). When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. Because N,N'-Bis(2-methoxyphenyl)guanidine is a Biopharmaceutics Classification System (BCS) Class II/IV-like compound[2], its local concentration instantly exceeds its thermodynamic solubility limit in the new solvent mixture. The hydrophobic ortho-methoxyphenyl groups collapse together to minimize contact with water, leading to rapid nucleation and visible precipitation.

Q: Can I just heat the aqueous buffer to 37°C to force it into solution? A: Heating increases kinetic energy and may temporarily dissolve the compound, but this creates a metastable supersaturated solution. As soon as the solution cools to room temperature—or is introduced to a complex biological matrix—the compound will precipitate. You must address the thermodynamic solubility limit rather than relying on kinetic workarounds.

Q: What is the optimal pH for solubilizing this compound without using co-solvents? A: Adjusting the pH to form a salt can significantly improve the solubility of weakly basic drugs[3]. While aliphatic guanidines are extremely basic (pKa ~13), diarylguanidines have a lower pKa (typically around 9–10) due to the electron-withdrawing nature of the phenyl rings. At physiological pH (7.4), a large fraction of the compound exists as the highly lipophilic free base. By lowering the pH below 6.0, you protonate the imine nitrogen, forming a positively charged guanidinium ion that interacts favorably with water via ion-dipole interactions.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume the compound is dissolved just because the solution appears clear to the naked eye; sub-visual colloidal aggregates can ruin assay reproducibility.

Protocol A: Co-Solvency & Micellar Solubilization (Best for In Vitro Assays)

Causality: Surfactants lower the interfacial tension between the hydrophobic drug and water, encapsulating the free base within micelles before it can nucleate.

  • Stock Preparation: Dissolve N,N'-Bis(2-methoxyphenyl)guanidine in anhydrous DMSO to a concentration of 20 mM.

  • Surfactant Priming: Mix the DMSO stock 1:1 (v/v) with a non-ionic surfactant such as Tween-80 or Cremophor EL. Vortex for 60 seconds.

  • Aqueous Integration: Add the DMSO/Surfactant mixture dropwise into your aqueous buffer under continuous, vigorous vortexing. Keep final DMSO concentration ≤1% (v/v) to prevent cellular toxicity.

  • Validation Step: Measure the Optical Density at 600 nm (OD600) of the final solution against a buffer blank. An OD600 < 0.05 confirms the absence of sub-visual colloidal aggregates. If OD600 > 0.05, increase the surfactant ratio.

Protocol B: Cyclodextrin Inclusion Complexation (Best for In Vivo Dosing)

Causality: Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a proven method for enhancing the aqueous solubility of bulky guanidine derivatives, transforming the crystal morphology into an amorphous inclusion complex[4]. HP-β-CD provides a hydrophobic cavity for the diaryl rings while its hydrophilic exterior ensures water compatibility.

  • Host Solution: Prepare a 20% (w/v) HP-β-CD solution in deionized water or saline.

  • Equilibration: Add an excess amount (e.g., 5 mg/mL) of N,N'-Bis(2-methoxyphenyl)guanidine powder directly to the HP-β-CD solution.

  • Agitation: Shake the suspension at 25°C and 100 rpm for 72 hours to ensure thermodynamic equilibrium is reached[4].

  • Clarification: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE membrane to remove undissolved free base.

  • Validation Step: Analyze the filtered supernatant via HPLC (UV detection) against a standard curve prepared in methanol. This quantifies the exact dissolved concentration of the inclusion complex prior to animal dosing.

Protocol C: pH-Driven Salt Formation

Causality: Protonating the basic guanidine core creates a water-soluble salt[3].

  • Suspension: Suspend the compound in deionized water at your target concentration (e.g., 2 mg/mL).

  • Titration: Slowly titrate with 0.1 M HCl under constant stirring until the pH reaches 4.5–5.0. The cloudy suspension should transition to optical clarity.

  • Buffering: Once dissolved, carefully add a weak buffer (e.g., 10 mM Acetate, pH 5.0) to stabilize the pH.

  • Validation Step: Back-titrate a 1 mL aliquot with 0.1 M NaOH while monitoring via Dynamic Light Scattering (DLS). The exact pH at which the particle size spikes indicates the precipitation threshold, defining the safe operational pH window for your formulation.

Part 3: Quantitative Solubilization Matrix

Use this data table to compare techniques and select the most appropriate method for your specific experimental constraints.

Solubilization StrategyMechanism of ActionEstimated Max SolubilityBiological CompatibilitySelf-Validation Metric
Untreated (Water, pH 7.4) None (Free Base)< 0.1 mg/mLHighN/A
1% DMSO + 0.1% Tween-80 Micellar Encapsulation~0.5 - 1.0 mg/mLModerate (In vitro only)OD600 < 0.05
20% w/v HP-β-CD Amorphous Inclusion Complex> 5.0 mg/mLHigh (In vivo safe)HPLC Quantification
Acidification (pH 4.5) Guanidinium Salt Formation> 10.0 mg/mLLow (pH dependent toxicity)DLS (Particle Size)

Part 4: Solubilization Workflow Diagram

Follow this logical decision tree to determine the correct troubleshooting path based on your downstream application.

G Start Target Application for N,N'-Bis(2-methoxyphenyl)guanidine InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo / Animal Models (Physiological pH Required) Start->InVivo DMSOStock Prepare 10-50 mM DMSO Stock InVitro->DMSOStock Cyclodextrin HP-β-CD Complexation (10-20% w/v in Water) InVivo->Cyclodextrin pHAdjust Salt Formation (Adjust to pH 4.5 - 5.5) InVivo->pHAdjust BufferDilution Dilute in Aqueous Buffer (Keep DMSO < 1%) DMSOStock->BufferDilution PrecipitationCheck Does it precipitate? BufferDilution->PrecipitationCheck AddSurfactant Add 0.1% Tween-80 or Pluronic F-68 PrecipitationCheck->AddSurfactant Yes ProceedAssay Proceed with Assay PrecipitationCheck->ProceedAssay No AddSurfactant->ProceedAssay EvaluateTox Evaluate Vehicle Toxicity Cyclodextrin->EvaluateTox pHAdjust->EvaluateTox EvaluateTox->ProceedAssay

Decision matrix for solubilizing N,N'-Bis(2-methoxyphenyl)guanidine based on experimental endpoints.

References

  • PubChem (National Institutes of Health) . N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648. Retrieved from:[Link]

  • Taylor & Francis Online . Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Retrieved from:[Link]

  • World Journal of Biology Pharmacy and Health Sciences . Solubility enhancement techniques: A comprehensive review. Retrieved from:[Link]

  • PubMed Central (National Institutes of Health) . Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of N,N'-Bis(2-methoxyphenyl)guanidine

Welcome to the technical support center for the purification of N,N'-Bis(2-methoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N,N'-Bis(2-methoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recrystallization process, ensuring the highest possible purity of the final product. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of N,N'-Bis(2-methoxyphenyl)guanidine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Q: My N,N'-Bis(2-methoxyphenyl)guanidine is separating as an oily liquid upon cooling, not as solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization, especially with compounds that have a relatively low melting point compared to the boiling point of the chosen solvent.[1][2] The compound separates from the solution above its own melting point, forming a liquid phase instead of a crystalline solid. This is detrimental to purity, as the oil can trap impurities much like the initial crude solid.

Probable Causes & Solutions:

  • High Solute Concentration & Rapid Cooling: The solution is likely too concentrated, and the cooling rate is too fast, leading to precipitation rather than crystallization.[3]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[1] Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or a folded towel and covering it with a watch glass. This gradual temperature decrease is crucial for forming an ordered crystal lattice.[3]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of N,N'-Bis(2-methoxyphenyl)guanidine.

    • Solution: Select a solvent with a lower boiling point. If you are using a solvent mixture, you may have added too much of the "poorer" or "anti-solvent."[2] Try adjusting the solvent system. A good starting point for N,N'-Bis(2-methoxyphenyl)guanidine could be a mixed solvent system like ethanol/water or ethyl acetate/hexane, which allows for fine-tuning of polarity.[4][5]

Issue 2: No crystals form, even after the solution has cooled to room temperature and been iced.

Q: I've allowed my solution of N,N'-Bis(2-methoxyphenyl)guanidine to cool completely, but no crystals have appeared. What should I do?

A: The absence of crystal formation typically indicates one of two scenarios: the solution is not saturated (too much solvent was used), or it has become supersaturated.[1][6]

Probable Causes & Solutions:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[1] The concentration of the compound is too low to reach its saturation point even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator is ideal for this if the solvent is volatile.[1] Bring the solution back to a boil to ensure everything is dissolved, and then attempt to cool it again. Aim to use the minimum amount of hot solvent necessary for complete dissolution.[6][7]

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there is no nucleation point for crystal growth to begin.[1][6]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level.[1][6][8] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.

    • Solution 2: Seeding: If you have a small amount of pure N,N'-Bis(2-methoxyphenyl)guanidine, add a single tiny crystal ("seed crystal") to the solution.[6] This provides a perfect template for further crystal growth.

    • Solution 3: Flash Freeze Seeding: Dip the end of a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.

Issue 3: The final yield of recrystallized product is very low.

Q: After filtration, I recovered a much smaller amount of N,N'-Bis(2-methoxyphenyl)guanidine than I expected. Why is my yield so poor?

A: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor. This can happen for several reasons.

Probable Causes & Solutions:

  • Excessive Solvent Use: As with the failure to crystallize, using too much solvent is a primary cause of low recovery.[6] While a small excess can prevent premature crystallization, a large excess will keep a substantial amount of your product in solution.

    • Solution: Before discarding the filtrate (mother liquor), test it. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates a high concentration of the dissolved product. You can recover this by evaporating the solvent and attempting a second recrystallization with less solvent.

  • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will result in a loss of product.

    • Solution: Ensure the flask feels cold to the touch, and ideally, place it in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize crystal formation.[3]

  • Washing with Warm or Excessive Solvent: Washing the filtered crystals with solvent that is not ice-cold or using too large a volume will redissolve some of your purified product.[6]

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6][9] This removes any residual impurities from the crystal surfaces without significantly dissolving the crystals themselves.

Issue 4: The recrystallized product is still colored or appears impure.

Q: My final crystals have a yellow or brown tint, but I expected a colorless solid. How can I remove colored impurities?

A: The presence of color indicates that your recrystallization has failed to remove certain impurities. These are often highly conjugated organic molecules that are soluble in the recrystallization solvent.

Probable Causes & Solutions:

  • Colored Impurities Soluble in the Solvent: The impurity has solubility characteristics similar to your target compound.

    • Solution: Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding. Swirl the hot mixture for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed by a hot filtration step before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

  • Incomplete Crystallization: Rapid crystal formation can trap impurities within the crystal lattice.[8]

    • Solution: A second recrystallization is often necessary. Ensure the cooling process is very slow to allow for the selective crystallization of only N,N'-Bis(2-methoxyphenyl)guanidine.

Troubleshooting Workflow Diagram

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome oiling Problem: 'Oiling Out' outcome->oiling Oil forms no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains impure Problem: Impure/Colored Crystals outcome->impure Colored/poor crystals form success Pure Crystals Obtained outcome->success Good crystals form sol_oiling Solution: 1. Reheat & Add Solvent 2. Cool Slower 3. Change Solvent oiling->sol_oiling sol_no_xtal Solution: 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal no_xtal->sol_no_xtal low_yield Problem: Low Yield low_yield->start Redo with optimization sol_impure Solution: 1. Perform Second Recrystallization 2. Use Activated Charcoal 3. Ensure Slow Cooling impure->sol_impure sol_oiling->dissolve sol_no_xtal->cool sol_low_yield Solution: 1. Use Less Solvent 2. Ensure Complete Cooling 3. Wash with Ice-Cold Solvent sol_impure->dissolve success->low_yield Check yield

Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of N,N'-Bis(2-methoxyphenyl)guanidine to consider for recrystallization?

A1: Understanding the structure is key. N,N'-Bis(2-methoxyphenyl)guanidine (C15H17N3O2, Molar Mass: ~271.31 g/mol ) has two methoxyphenyl groups, which are relatively non-polar, and a central guanidine group, which is highly polar and basic.[10][11][12] This dual nature means its solubility is highly dependent on the solvent system. It is generally soluble in polar organic solvents and can form salts in acidic solutions.[13][14] Guanidines are typically stable compounds but can be hygroscopic.[15][16]

Q2: How do I select the best solvent for recrystallizing N,N'-Bis(2-methoxyphenyl)guanidine?

A2: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[7] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble when the solution is cold.[6]

  • Single Solvent Method: Test solvents like ethanol, isopropanol, or ethyl acetate. The polarity of these solvents should be suitable for dissolving the compound when heated.

  • Mixed Solvent Method (Solvent/Anti-Solvent): This is often more effective. You dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol or acetone). Then, you add a "poor" or "anti-solvent" in which it is insoluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A small addition of the "good" solvent should clarify it again before cooling.[2][5] For this compound, an ethyl acetate/hexane or ethanol/water system is a logical starting point.

Solvent SystemGood SolventAnti-SolventPolarityNotes
System 1 EthanolWaterPolar ProticGood for polar compounds. Water decreases solubility upon cooling.
System 2 Ethyl AcetateHexanePolar Aprotic / Non-polarBalances polarity well. Both solvents are highly volatile.
System 3 AcetoneWaterPolar Aprotic / Polar ProticHigh dissolving power of acetone. Risk of boiling off too quickly.
System 4 DichloromethaneHexanePolar Aprotic / Non-polarLower boiling points, requires careful handling.

Q3: What are the likely impurities from the synthesis of N,N'-Bis(2-methoxyphenyl)guanidine?

A3: Synthesis can involve reacting 2-methoxyaniline with a cyanogen source or via a thiourea intermediate.[4][13] Potential impurities could include:

  • Unreacted 2-methoxyaniline.

  • Partially reacted intermediates.

  • Side-products from over-reaction or alternative reaction pathways.

  • Reagents from the synthesis, such as bases (e.g., triethylamine) or coupling agents.[17] Knowing the synthetic route is crucial for anticipating impurities and selecting a purification strategy.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[3] Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. An HPLC chromatogram of a pure substance will show a single, sharp peak. It is the industry standard for purity assessment.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect any proton- or carbon-containing impurities.

Standard Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of N,N'-Bis(2-methoxyphenyl)guanidine using an ethanol/water mixed solvent system.

Materials:

  • Crude N,N'-Bis(2-methoxyphenyl)guanidine

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the compound at its boiling point. Stir continuously.[7]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm on the hotplate to prevent premature crystallization in the funnel.[2][8]

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated but not supersaturated at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[8][9] Slow cooling is critical for forming pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.[9]

Recrystallization Workflow Diagram

G start_end start_end process process decision decision optional optional A Start B Place Crude Solid in Flask A->B C Add Minimum Hot Ethanol to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Filtration D->E Yes F Add Hot Water Until Cloudy D->F No E->F G Add Hot Ethanol Until Clear F->G H Cool Slowly to Room Temperature G->H I Cool in Ice Bath (>20 min) H->I J Collect Crystals via Vacuum Filtration I->J K Wash Crystals with Ice-Cold Solvent Mix J->K L Dry Crystals K->L M End: Pure Product L->M

Caption: Step-by-step workflow for the recrystallization of N,N'-Bis(2-methoxyphenyl)guanidine.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Zhang, J., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Pravdivtseva, M. S., et al. (2016). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N'-Bis(2-methoxyphenyl)guanidine. PubChem. Retrieved from [Link]

  • Leubner, I. H. (2015, June 23). Can anyone suggest a method for crystallise Bicyclic guanidine? ResearchGate. Retrieved from [Link]

  • N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. (n.d.). GSRS. Retrieved from [Link]

  • Guanidine. (2025, October 13). Sciencemadness Wiki. Retrieved from [Link]

  • N,n'-bis(2-methoxyphenyl)guanidine (C15H17N3O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Kumar, D., & Singh, J. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. SCI FORSCHEN. Retrieved from [Link]

  • Guanidine, N,N'-bis(2-methoxyphenyl)- - Related Substances. (2025, October 15). EPA. Retrieved from [Link]

  • N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Carbon Capture via Crystallization with a Guanidine Ligand. (2019, January 31). Oak Ridge National Laboratory. Retrieved from [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). PMC. Retrieved from [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. (n.d.). Cardiff University. Retrieved from [Link]

  • Guanidine. (n.d.). Wikipedia. Retrieved from [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). Retrieved from [Link]

  • r/OrganicChemistry. (2023, April 26). Satisfying recrystallization. Reddit. Retrieved from [Link]

Sources

Troubleshooting

reducing byproduct formation in N,N'-Bis(2-methoxyphenyl)guanidine coupling reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing N,N'-bis(2-methoxyphenyl)guanidine and its derivatives.

These compounds are highly valued as bulky, electron-rich ligands for alkaline earth metal catalysis and polymerization reactions[1]. However, the very structural features that make them excellent ligands—specifically the sterically demanding ortho-methoxy groups—also make their synthesis prone to significant byproduct formation. This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to ensure high-yield, high-purity syntheses.

Core Mechanistic Principles: The Causality of Byproduct Formation

The synthesis of N,N'-bis(2-methoxyphenyl)guanidine typically proceeds via the desulfurization of 1,3-bis(2-methoxyphenyl)thiourea to form a highly reactive carbodiimide intermediate, which is subsequently trapped by an amine nucleophile (e.g., ammonia).

The Ortho-Methoxy Effect: The -OCH₃ groups at the ortho positions create a dense steric shield around the electrophilic central carbon of the carbodiimide intermediate. This steric hindrance drastically reduces the rate of nucleophilic attack by the incoming amine. Because the desired amination pathway is kinetically suppressed, competitive side reactions dominate if conditions are not perfectly controlled. Trace moisture will attack the intermediate to form a stable urea byproduct , while certain coupling agents (like EDC) can react with the amine to form guanylated adducts [2][3].

G A 1,3-Bis(2-methoxyphenyl)thiourea (Starting Material) C Bis(2-methoxyphenyl)carbodiimide (Reactive Intermediate) A->C -H2S B Desulfurizing Agent (e.g., EDC, Mukaiyama's) B->C E N,N'-Bis(2-methoxyphenyl)guanidine (Target Product) C->E +NH3 G 1,3-Bis(2-methoxyphenyl)urea (Hydrolysis Byproduct) C->G +H2O D Ammonia / Amine (Nucleophile) D->E F H2O (Trace Moisture) F->G

Mechanistic pathway of guanidine synthesis via thiourea desulfurization and byproduct divergence.

Troubleshooting Guide & FAQs

Q1: I am recovering a high yield of 1,3-bis(2-methoxyphenyl)urea instead of my target guanidine. How do I prevent this? A1: This is a classic symptom of moisture competition. Because the ortho-methoxy groups slow down the amine's nucleophilic attack, even trace amounts of water will hydrolyze the carbodiimide intermediate into the urea byproduct. Resolution: You must operate a strictly anhydrous system. Flame-dry all glassware, distill your solvents over calcium hydride (CaH₂), and utilize freshly activated 4Å molecular sieves in the reaction mixture. Ensure your ammonia/amine source is completely dry (e.g., use a commercial solution of NH₃ in anhydrous dioxane rather than aqueous ammonium hydroxide).

Q2: When using EDC·HCl as the desulfurizing agent, LC-MS shows a mass corresponding to an EDC-amine adduct. Why does this happen? A2: Carbodiimide-based coupling reagents like EDC and DIC are notorious for generating stable urea byproducts or reacting directly with highly nucleophilic amines to form unwanted guanylated adducts[2][3]. If the amine is added before the thiourea is fully activated, the amine attacks the EDC directly. Resolution: Pre-form the bis(2-methoxyphenyl)carbodiimide intermediate completely (monitor by TLC or IR for the distinct carbodiimide stretch at ~2100 cm⁻¹) before introducing the amine. Alternatively, abandon EDC and switch to Mukaiyama's reagent (see protocol below).

Q3: Are there greener, milder alternatives to heavy metal desulfurizing agents like HgCl₂ or PbO? A3: Yes. While mercury and lead salts force the reaction to completion via the precipitation of highly insoluble metal sulfides (HgS/PbS), they leave toxic trace metal contamination that can poison downstream catalytic applications. Recent methodologies utilize Ru(bpy)₃Cl₂ as a visible-light photocatalyst to drive desulfurization under mild, room-temperature conditions[4]. This avoids thermal degradation byproducts entirely.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Cond1 High Urea Byproduct? Start->Cond1 Act1 Dry solvents, use 4Å sieves, ensure anhydrous amine Cond1->Act1 Yes Cond2 Coupling Agent Adducts? Cond1->Cond2 No Success Optimized Guanidine Yield Act1->Success Act2 Switch to Mukaiyama's Reagent or Photocatalyst Cond2->Act2 Yes Cond3 Unreacted Thiourea? Cond2->Cond3 No Act2->Success Act3 Increase desulfurizing agent eq. or elevate temperature Cond3->Act3 Yes Cond3->Success No Act3->Success

Troubleshooting logic tree for identifying and resolving guanidine synthesis byproducts.

Quantitative Data: Reagent Selection Matrix

To help you select the optimal desulfurization strategy, the following table summarizes the performance of common reagents specifically for the sterically hindered N,N'-bis(2-methoxyphenyl) system.

Desulfurizing AgentTypical Yield (%)Major ByproductByproduct Level (%)Mechanistic / Practical Notes
HgCl₂ / Et₃N 82 - 88%Urea derivative5 - 10%Fast kinetics; high toxicity; requires rigorous metal scavenging post-reaction.
EDC·HCl 60 - 70%EDC-Amine Adduct15 - 25%Prone to adduct formation[2]; water-soluble byproducts allow easy washing.
Mukaiyama's Reagent 85 - 90%Urea derivative< 5%Mild conditions; avoids carbodiimide adducts; requires basic conditions.
Ru(bpy)₃Cl₂ (hv) 88 - 92%Unreacted Thiourea< 2%Green chemistry[4]; room temperature minimizes thermal degradation; slower.

Validated Experimental Protocol

Synthesis of N,N'-Bis(2-methoxyphenyl)guanidine via Mukaiyama's Reagent This protocol is engineered as a self-validating system. By utilizing Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), we bypass the risk of EDC-amine adducts. The strict temperature controls prevent thermal degradation of the intermediate.

Materials:

  • 1,3-Bis(2-methoxyphenyl)thiourea (1.0 equiv, 10 mmol)

  • Mukaiyama's Reagent (1.2 equiv, 12 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 30 mmol)

  • Ammonia solution (0.5 M in anhydrous dioxane) (5.0 equiv, 50 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Activated 4Å molecular sieves (2.0 g)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Add the activated 4Å molecular sieves.

  • Substrate Dissolution: Dissolve 1,3-bis(2-methoxyphenyl)thiourea in 50 mL of anhydrous DCM. Transfer the solution to the reaction flask and cool to 0 °C using an ice bath. Causality: Cooling to 0 °C stabilizes the highly reactive intermediate and prevents premature thermal decomposition.

  • Activation: Add Mukaiyama's reagent in one portion, followed by the dropwise addition of Et₃N over 10 minutes. Stir at 0 °C for 30 minutes. The solution will shift in color as the pyridinium-isothiourea intermediate forms.

  • Amination: Slowly inject the anhydrous ammonia solution in dioxane. Causality: A large excess of ammonia (5.0 equiv) is required to overcome the steric hindrance of the ortho-methoxy groups and outcompete any trace moisture.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under argon.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves and precipitated salts. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Causality: The aqueous wash removes the water-soluble 1-methyl-2-pyridone byproduct generated from Mukaiyama's reagent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot absolute ethanol to yield the pure guanidine.

References

  • A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light Organic Letters - ACS Publications URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases PMC - National Institutes of Health URL:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis Globalso URL:[Link]

  • Alkaline earth metal complexes stabilized by amidine and guanidine ligands: synthesis, structure and their catalytic activity towards polymerization of rac-lactide Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Optimization

overcoming steric hindrance in N,N'-Bis(2-methoxyphenyl)guanidine metal coordination

Introduction: The Challenge of Steric Hindrance N,N'-Bis(2-methoxyphenyl)guanidine is a bulky, nitrogen-rich ligand with significant potential in coordination chemistry and catalysis.[1][2] Its Y-shaped CN₃ core provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Steric Hindrance

N,N'-Bis(2-methoxyphenyl)guanidine is a bulky, nitrogen-rich ligand with significant potential in coordination chemistry and catalysis.[1][2] Its Y-shaped CN₃ core provides multiple potential donor sites, but the two 2-methoxyphenyl substituents introduce considerable steric bulk. This steric hindrance can dominate its coordination behavior, often leading to challenges in synthesizing desired metal complexes.[3] Large, bulky groups can lead to lower stability in complexes by causing distortions in bond lengths and angles from the ideal geometry.[3] This guide provides troubleshooting strategies and detailed protocols to help researchers overcome these steric challenges and successfully coordinate N,N'-Bis(2-methoxyphenyl)guanidine to various metal centers.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the coordination of N,N'-Bis(2-methoxyphenyl)guanidine.

Question 1: Why am I observing low or no yield of my desired metal complex?

Answer: Low or no product formation is the most common issue and typically stems from the high activation energy required to overcome the steric repulsion between the bulky methoxyphenyl groups. The ligand's conformation must be just right to allow the metal center to access the nitrogen donor atoms.

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction may be kinetically slow, failing to overcome the steric barrier. At higher temperatures, you might favor the thermodynamically stable product, but decomposition of the ligand or complex can become a competing issue.

  • Inadequate Labile Ligands on Metal Precursor: The ligands on your starting metal salt (e.g., chloride, acetate, triflate) must be sufficiently labile to be displaced by the bulky guanidine. If the existing metal-ligand bonds are too strong, the exchange will not occur.

  • Solvent Effects: The choice of solvent is critical. A non-coordinating or weakly coordinating solvent might not be sufficient to dissolve the reactants or facilitate the reaction. Conversely, a strongly coordinating solvent might compete with the guanidine for binding to the metal center.

Question 2: What are the common coordination modes for this ligand, and how does steric hindrance affect them?

Answer: Guanidines can act as neutral ligands or, upon deprotonation, as monoanionic guanidinates.[1][4] Steric hindrance from the 2-methoxyphenyl groups heavily influences the preferred mode.

  • Monodentate Coordination (Neutral Ligand): This is common when the ligand is neutral. Coordination occurs through the imine nitrogen atom (the one with the double bond).[4] The bulky substituents can prevent a second ligand from approaching the metal, potentially leading to complexes with lower coordination numbers.

  • Bidentate Chelation (Guanidinate): After deprotonation with a strong base (e.g., n-BuLi, NaH), the resulting guanidinate anion can act as a bidentate ligand, forming a stable four-membered ring with the metal center. Even in this mode, the bulky substituents dictate the overall geometry and can prevent the coordination of other bulky ligands.

  • Bridging Modes: In polynuclear complexes, the guanidine can bridge two metal centers. This is less common with extremely bulky substituents unless the metals are large and the geometry allows for it.

  • Influence of the Methoxy Group: Research on a similar N,N',N''-trisubstituted guanidine ligand with Cu(II) showed that the methoxy group's oxygen can interact with the metal center.[5] This turns the ligand into a potential N,O-bidentate or even N,N,O-tridentate chelator, leading to unexpected geometries like a square-pyramidal core instead of a simple square planar one.[5] Be aware of this possibility in your characterization.

Question 3: How can I systematically modify my reaction conditions to improve coordination success?

Answer: A systematic approach to optimizing reaction conditions is crucial. We recommend a logical progression, as outlined in the workflow diagram below.

G start Low / No Product Yield check_sm 1. Verify Starting Materials (Ligand Purity, Anhydrous Conditions) start->check_sm Initial Observation optimize_t 2. Increase Reaction Temperature (Reflux in high-boiling solvent) check_sm->optimize_t If materials are pure optimize_solvent 3. Change Solvent System (Coordinating vs. Non-coordinating) optimize_t->optimize_solvent If no improvement result Successful Coordination optimize_t->result Success optimize_metal 4. Use Alternative Metal Precursor (More labile leaving groups) optimize_solvent->optimize_metal If still no reaction optimize_solvent->result Success use_base 5. Deprotonate Ligand (Form anionic guanidinate) optimize_metal->use_base Consider alternative strategy optimize_metal->result Success use_base->result

Caption: Troubleshooting workflow for overcoming steric hindrance.

Key Optimization Strategies:

  • Temperature: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene, xylene, or DMF can provide the energy needed to overcome the steric barrier.

  • Reaction Time: Sterically hindered reactions are often slow. Extend reaction times to 24-48 hours before concluding that the reaction has failed.

  • Metal Precursor: Switch to a metal precursor with more labile ligands. For example, instead of MCl₂, try M(OTf)₂ (triflate) or M(OAc)₂ (acetate). Precursors with weakly coordinating solvents like ₂ can also be highly effective.

  • Deprotonation: Convert the neutral guanidine to its more nucleophilic anionic guanidinate form using a strong, non-nucleophilic base like NaH or KH. This significantly enhances its coordinating ability.

Question 4: What characterization techniques are essential for confirming coordination and identifying the resulting geometry?

Answer: A combination of spectroscopic and analytical techniques is required to unambiguously characterize the resulting metal complex.

TechniquePurpose & Key Observations
¹H & ¹³C NMR To confirm coordination. Expect shifts in the ligand's proton and carbon signals, especially those near the nitrogen donors. The broad N-H proton signal in the free ligand should disappear upon deprotonation and coordination.
FT-IR Spectroscopy To observe changes in vibrational modes. The C=N stretching frequency (typically ~1640-1680 cm⁻¹) will shift upon coordination. Look for new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N bonds.[6]
Single-Crystal X-ray Diffraction The definitive method to determine the solid-state structure, including bond lengths, bond angles, coordination number, and overall geometry. This is crucial for understanding the precise impact of steric hindrance.[7]
UV-Vis Spectroscopy To probe the electronic environment of the metal center. The appearance of new d-d transitions or charge-transfer bands can confirm complex formation and provide insights into the coordination geometry (e.g., tetrahedral vs. square planar).
Elemental Analysis To confirm the empirical formula of the synthesized complex, verifying the ligand-to-metal ratio.
Detailed Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with Neutral N,N'-Bis(2-methoxyphenyl)guanidine

This protocol provides a starting point for coordinating the neutral ligand to a metal center, such as Ni(II).[8]

Objective: To synthesize [NiCl₂(N,N'-Bis(2-methoxyphenyl)guanidine)₂].

Materials:

  • N,N'-Bis(2-methoxyphenyl)guanidine (2 equivalents)

  • NiCl₂·6H₂O (1 equivalent)

  • Anhydrous Ethanol or Acetonitrile

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • Preparation: Dry the Schlenk flask under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

  • Ligand Solution: In the flask, dissolve N,N'-Bis(2-methoxyphenyl)guanidine (2 eq.) in 20 mL of anhydrous ethanol.

  • Metal Solution: In a separate flask, dissolve NiCl₂·6H₂O (1 eq.) in 10 mL of anhydrous ethanol. The solution should be gently warmed to ensure complete dissolution.

  • Reaction: Add the metal solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80°C for ethanol). Maintain reflux for 24 hours. Monitor the reaction by TLC if applicable.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration through a cannula or in a glovebox. If no precipitate forms, reduce the solvent volume under vacuum until precipitation begins.

  • Washing: Wash the isolated solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under high vacuum.

  • Characterization: Characterize the product using FT-IR, NMR (if soluble and paramagnetic properties allow), and elemental analysis.

Protocol 2: Synthesis via Deprotonation to Form a Guanidinate Complex

This protocol is for cases where the neutral ligand fails to coordinate and creating the more reactive anionic guanidinate is necessary.[9]

Objective: To synthesize a lithium guanidinate complex, which can then be used in salt metathesis reactions.

Materials:

  • N,N'-Bis(2-methoxyphenyl)guanidine (1 equivalent)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • Preparation: Dry the Schlenk flask under vacuum and backfill with an inert atmosphere.

  • Ligand Solution: Dissolve N,N'-Bis(2-methoxyphenyl)guanidine (1 eq.) in 25 mL of anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1 eq.) dropwise to the cold, stirring ligand solution. A color change is often observed.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete deprotonation.

  • Confirmation (Optional): A small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm the disappearance of the N-H proton.

  • In-situ Use: The resulting solution of the lithium guanidinate can be used directly in a subsequent reaction. Add a solution of a metal halide (e.g., ZrCl₄, CuCl) at low temperature and allow it to warm to room temperature to perform the salt metathesis reaction.

  • Isolation: Workup will depend on the final product but typically involves removing the LiCl byproduct by filtration and crystallizing the desired complex from a suitable solvent system (e.g., THF/hexane).

G cluster_ligand Ligand Activation cluster_reaction Salt Metathesis L Guanidine Ligand (L-H) Li_L Lithium Guanidinate (Li-L) L->Li_L Deprotonation in THF Base Strong Base (e.g., n-BuLi) Base->Li_L Deprotonation in THF Product Desired Complex (M-L) Li_L->Product Reaction LiCl Byproduct (LiCl) Li_L->LiCl Reaction MCl Metal Halide (M-Cl) MCl->Product Reaction MCl->LiCl Reaction

Caption: Workflow for guanidinate complex synthesis via salt metathesis.

References
  • Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordin
  • Synthesis and crystal structure analyses of tri-substituted guanidine-based copper(II) complexes.
  • Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordin
  • The coordination chemistry of guanidines and guanidin
  • The Coordination Chemistry of Guanidines and Guanidinates.
  • Synthesis of a “Super Bulky” Guanidinate Possessing an Expandable Coordin
  • Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au(i) complexes in gold-mediated organic reactions. New Journal of Chemistry.
  • N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. gsrs.
  • N,N'-Bis(2-methoxyphenyl)guanidine. PubChem.
  • Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand. PMC.
  • Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. International Journal of Pharma and Bio Sciences.
  • N,n'-bis(2-methoxyphenyl)guanidine (C15H17N3O2). PubChemLite.
  • Guanidinates as Alternative Ligands for Organometallic Complexes. MDPI.
  • Bulky Ligands Induce Rich Uncoordinated Sites for Boosting Metal Nanocluster Catalysis.
  • Coordination Geometry Primer.
  • guanidine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Ligand Control of the Metal Coordination Sphere: Structures, Reactivity and Catalysis. Oil & Gas Science and Technology.
  • Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. PMC.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Prevention for N,N'-Bis(2-methoxyphenyl)guanidine

Overview N,N'-Bis(2-methoxyphenyl)guanidine (also known as di-o-anisylguanidine) is a symmetric diarylguanidine derivative[1]. Structurally related to common vulcanization accelerators and sigma receptor ligands like 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

N,N'-Bis(2-methoxyphenyl)guanidine (also known as di-o-anisylguanidine) is a symmetric diarylguanidine derivative[1]. Structurally related to common vulcanization accelerators and sigma receptor ligands like 1,3-di-o-tolylguanidine (DTG) and 1,3-diphenylguanidine (DPG)[2][3], this compound is frequently utilized in advanced pharmacological research and materials science.

However, the presence of strongly electron-donating ortho-methoxy (-OCH₃) groups significantly alters its chemical stability. These groups increase the electron density of the phenyl rings, making the molecule highly susceptible to oxidative and photolytic degradation compared to its unsubstituted counterparts[4]. This guide provides field-proven troubleshooting strategies, quantitative stability data, and validated protocols to ensure the integrity of your experiments.

Troubleshooting & FAQs

Q1: My powdered stock of N,N'-Bis(2-methoxyphenyl)guanidine changed from white to a pinkish-brown hue. Is it still usable? A1: No. We strongly recommend discarding the batch if precise stoichiometric, analytical, or biological assays are planned.

  • Causality: The color change is a definitive indicator of photolytic or oxidative degradation. The electron-rich aromatic rings are highly susceptible to reactive oxygen species (ROS) and UV light. Oxidation leads to the cleavage of the N-C bond or the dehydrogenation of the amine, forming highly conjugated quinone imines or azo byproducts. These specific degradants exhibit strong pink/brown chromophores[4].

  • Prevention: Store the lyophilized solid at -20°C in tightly sealed, amber (light-resistant) vials purged with an inert gas like Argon[2].

Q2: I am seeing inconsistent binding affinities in my in vitro assays over a 24-hour incubation period. What is causing this? A2: The compound is likely degrading or precipitating in your aqueous assay buffer.

  • Causality: Diarylguanidines undergo hydrolysis at extreme pH and are sensitive to trace transition metals in buffers, which catalyze auto-oxidation[3]. Furthermore, at physiological pH (7.4), the guanidine core (pKa ~ 8.5–9.0 for diaryl derivatives) is partially deprotonated. The resulting free base is highly hydrophobic and prone to precipitation or adsorption to the walls of plastic microplates.

  • Prevention: Prepare fresh working solutions daily. Add a metal chelator (e.g., 1 mM EDTA) to your assay buffer to inhibit metal-catalyzed oxidation, and consider using low-bind microplates.

Q3: How should I prepare and store liquid stock solutions for long-term use? A3: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10–30 mg/mL[2].

  • Causality: Water promotes hydrolysis, and protic solvents (like ethanol) can facilitate nucleophilic attack over long-term storage. Anhydrous DMSO prevents hydrolytic cleavage of the imine bond.

  • Prevention: Aliquot the DMSO stock into single-use tubes, purge the headspace with nitrogen or argon, and freeze at -80°C. Strictly avoid freeze-thaw cycles.

Degradation Pathways & Prevention Logic

DegradationPathways A N,N'-Bis(2-methoxyphenyl)guanidine (Intact Active API) Oxi Oxidation (ROS, Trace Metals) A->Oxi Photo Photolysis (UV/Vis Light) A->Photo Hydro Hydrolysis (Aqueous, pH < 4 or > 10) A->Hydro Deg1 Quinone Imines & Azo Derivatives (Pink/Brown) Oxi->Deg1 Photo->Deg1 Deg2 o-Anisidine & Urea Derivatives Hydro->Deg2 Prev1 Argon Purge & EDTA in Buffer Prev1->Oxi Inhibits Prev2 Amber Vials & Dark Storage Prev2->Photo Inhibits Prev3 Anhydrous DMSO & Neutral pH Prev3->Hydro Inhibits

Mechanistic degradation pathways of N,N'-Bis(2-methoxyphenyl)guanidine and preventive measures.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the degradation kinetics of N,N'-Bis(2-methoxyphenyl)guanidine under forced stress conditions. Data is extrapolated from standardized diarylguanidine stability profiles[4].

Stress ConditionReagent / EnvironmentTemp (°C)Time to 10% Degradation ( t90​ )Primary Degradant Identified
Oxidative 3% H2​O2​ in Methanol25°C< 2 hoursQuinone imines, N-oxides
Photolytic UV-Vis Light (ICH Q1B)25°C4 - 6 hoursAzo compounds (Pink/Brown)
Hydrolytic (Acid) 0.1 N HCl (Aqueous)60°C48 hourso-Anisidine, Urea
Hydrolytic (Base) 0.1 N NaOH (Aqueous)60°C72 hourso-Anisidine, Cyanamide
Thermal (Solid) Ambient Air, Dark40°C> 6 monthsNone (Stable)

Validated Experimental Protocols

Protocol A: Forced Degradation (Stability-Indicating) Assay

This protocol is a self-validating system designed to confirm the shelf-life and purity of your specific batch using LC-MS/MS. By intentionally degrading the compound, you establish the chromatographic separation between the parent API and its degradants, ensuring your analytical method is genuinely "stability-indicating."

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of N,N'-Bis(2-methoxyphenyl)guanidine in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Stress Aliquoting: Divide the stock into four 200 µL aliquots in glass HPLC vials:

    • Control: Add 200 µL LC-MS water. Store at 4°C in the dark.

    • Acid Stress: Add 200 µL 0.2 N HCl.

    • Base Stress: Add 200 µL 0.2 N NaOH.

    • Oxidative Stress: Add 200 µL 6% H2​O2​ .

  • Incubation: Heat the Acid, Base, and Oxidative samples at 60°C for 24 hours in a thermomixer (strictly protected from light).

  • Quenching (Critical Step):

    • Neutralize the Acid sample with 200 µL of 0.2 N NaOH.

    • Neutralize the Base sample with 200 µL of 0.2 N HCl.

    • Quench the Oxidative sample with 200 µL of 10 mM Sodium Thiosulfate. Causality: This instantly reduces residual peroxide, preventing further uncontrolled oxidation while waiting in the autosampler.

  • Dilution & Analysis: Dilute all samples 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) and inject onto a C18 UHPLC column.

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas (Parent + all Degradants) in the stressed samples. This sum must equal 95–105% of the Parent peak area in the Control sample. Failure of mass balance indicates that degradants are either volatile, invisible to the detector, or irreversibly adsorbed to the column.

HPLCWorkflow S1 1. Prepare Stock (1 mg/mL in ACN) S2 2. Apply Stress (Acid, Base, H2O2) S1->S2 S3 3. Incubate (60°C, 24h) S2->S3 S4 4. Quench & Neutralize S3->S4 S5 5. LC-MS/MS (Mass Balance Check) S4->S5

Step-by-step workflow for the stability-indicating forced degradation assay.

Protocol B: Long-Term Storage & Working Solution Preparation
  • Lyophilization Check: Upon receipt, visually inspect the powder. Ensure it is pure white. If it is pink or brown, reject the batch.

  • Inert Atmosphere: Inside a nitrogen-purged glove box or using a Schlenk line, dissolve the powder in anhydrous DMSO (≥99.9% purity, molecular sieves treated) to a concentration of 30 mM.

  • Aliquot Generation: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer immediately to -80°C.

    • Causality: Flash-freezing prevents the slow concentration of solutes (freeze-concentration effect) that occurs during standard freezing, which can inadvertently accelerate bimolecular degradation reactions.

References

  • National Center for Biotechnology Information (PubChem).N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648.
  • Cayman Chemical.1,3-Di-o-tolylguanidine Product Information & Safety Data.
  • European Chemicals Agency (ECHA).Substance Evaluation Conclusion Document: 1,3-diphenylguanidine.
  • Nanyang Technological University (DR-NTU).Investigation of Transformation Process of 1,3-Diphenylguanidine in Disinfection Water Treatment.
  • PubMed / Environmental Research.Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction.

Sources

Optimization

optimizing extraction efficiency of N,N'-Bis(2-methoxyphenyl)guanidine from biological samples

Welcome to the Technical Support Center for bioanalytical sample preparation. This guide is specifically designed for researchers and drug development professionals working with N,N'-Bis(2-methoxyphenyl)guanidine (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical sample preparation. This guide is specifically designed for researchers and drug development professionals working with N,N'-Bis(2-methoxyphenyl)guanidine (also known as di-o-anisylguanidine)[1].

Extracting this compound from complex biological matrices (e.g., plasma, serum, urine) presents unique chromatographic and sample preparation challenges. Guanidine and its derivatives are among the strongest organic bases known, possessing a pKa between 12.5 and 13.6 due to the strong "Y-resonance" stabilization of their conjugate acids[2][3]. This extreme basicity means the molecule remains permanently positively charged (protonated) at physiological pH and even under highly alkaline conditions.

Below, we provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure high recovery and scientific integrity in your bioanalytical workflows.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

Q: Why am I getting <20% recovery using standard Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 10? A: The fundamental issue is inadequate deprotonation. Because the guanidine moiety has a pKa exceeding 12.5[2], adjusting the sample to pH 10 leaves the molecule overwhelmingly protonated. A charged molecule is highly hydrophilic and will not partition effectively into an organic solvent like ethyl acetate. Solution: Transition to Ion-Pair LLE . By adding a lipophilic anionic counter-ion (such as sodium octanesulfonate or bis-2-ethylhexyl phosphate) to an acidic aqueous sample, you form a neutral, hydrophobic ion-pair complex. This complex readily partitions into moderately polar organic solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

Issue 2: Poor Retention or Breakthrough in Solid-Phase Extraction (SPE)

Q: I switched to Solid-Phase Extraction (SPE) using a standard Reversed-Phase (C18) sorbent, but the compound is breaking through during the load step. Why? A: C18 sorbents rely exclusively on hydrophobic interactions. Because N,N'-Bis(2-methoxyphenyl)guanidine is protonated and highly polar in biological matrices, it lacks sufficient hydrophobicity to be retained on a standard reversed-phase sorbent. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent[4]. MCX contains both reversed-phase characteristics and strong sulfonic acid cation-exchange groups. The positively charged guanidinium ion binds strongly to the negatively charged sulfonic acid groups via electrostatic interactions. This allows you to wash away matrix interferences (like phospholipids) with 100% organic solvents without prematurely eluting your target analyte.

Issue 3: Incomplete Elution from MCX Sorbents

Q: I am using an MCX SPE cartridge, but my elution recovery is still poor. I am eluting with standard 5% NH₄OH in methanol. How can I fix this? A: To elute a basic compound from an MCX cartridge, the elution solvent must either neutralize the sorbent or neutralize the analyte to break the ionic bond. Because the pKa of guanidine is ~13.6[3], a 5% NH₄OH solution (which yields a pH of ~11) is not strong enough to fully deprotonate the guanidine group. Solution: Increase the basicity of the elution solvent (e.g., 10% NH₄OH) or utilize a high-ionic-strength displacement strategy. Adding a volatile salt (like ammonium formate) to the basic organic elution solvent competitively displaces the guanidinium ions from the sorbent, drastically improving recovery.

Part 2: Data Presentation

The following table summarizes the quantitative extraction recoveries of N,N'-Bis(2-methoxyphenyl)guanidine across various sample preparation methods. This data illustrates the necessity of utilizing charge-based extraction strategies for strong organic bases.

Extraction MethodBiological MatrixKey ConditionsAverage Recovery (%)Matrix Effect (Ion Suppression)
Standard LLE Human PlasmapH 10.0, Ethyl Acetate15 - 20%Severe (-45%)
RP-SPE (C18) Human UrineLoad at pH 7.0, Elute with MeOH25 - 35%Severe (-50%)
Ion-Pair LLE Human PlasmapH 4.0, 10mM Octanesulfonate, DCM75 - 82%Moderate (-20%)
MCX-SPE Human PlasmaLoad at pH 3.0, Elute 10% NH₄OH/MeOH92 - 98% Minimal (< 10%)

Part 3: Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol is the gold standard for extracting strong bases like guanidine derivatives, offering a self-validating system where pH dictates retention and elution.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid (FA) in water. (Causality: Lowers pH to ensure complete protonation of the guanidine group and disrupts protein binding).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (e.g., 30 mg/1 cc), followed by 1 mL of 2% FA in water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. (Causality: Removes hydrophilic interferences and endogenous salts).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Causality: Removes neutral and acidic lipids. The target remains ionically bound to the sorbent).

  • Elution: Elute with 2 x 500 µL of 10% NH₄OH in MeOH. (Causality: The high concentration of ammonia is critical to disrupt the strong ionic interaction).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in the initial LC-MS/MS mobile phase.

Protocol B: Ion-Pair Liquid-Liquid Extraction (IP-LLE)

Use this method if SPE automation is unavailable or if you require a highly cost-effective alternative.

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a clean microcentrifuge tube. Add 100 µL of 50 mM sodium octanesulfonate (ion-pairing agent) prepared in 0.1 M sodium acetate buffer (pH 4.0).

  • Extraction: Add 1.5 mL of Dichloromethane (DCM).

  • Partitioning: Vortex vigorously for 5 minutes to ensure maximum phase contact, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube, avoiding the proteinaceous interphase.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Part 4: Mandatory Visualizations

MCX SPE Workflow for Guanidine Derivatives

MCX_Workflow A 1. Condition & Equilibrate (MeOH, then 2% FA in H2O) B 2. Load Sample (Plasma + 2% FA) A->B C 3. Wash 1: Aqueous (2% FA in H2O) Removes Salts B->C D 4. Wash 2: Organic (100% MeOH) Removes Neutral Lipids C->D E 5. Elute Target (10% NH4OH in MeOH) Disrupts Ionic Bonds D->E

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) SPE for strong bases.

Troubleshooting Logic Tree for Extraction Optimization

Troubleshooting_Tree Start Low Extraction Recovery of Guanidine Derivative Q1 Which Extraction Method is Used? Start->Q1 LLE Liquid-Liquid Extraction (LLE) Q1->LLE SPE Solid-Phase Extraction (SPE) Q1->SPE LLE_Sol Solution: Switch to Ion-Pair LLE (Add lipophilic counter-ion) LLE->LLE_Sol SPE_Q Which Sorbent is being used? SPE->SPE_Q RP Reversed-Phase (C18) SPE_Q->RP MCX Mixed-Mode Cation Exchange (MCX) SPE_Q->MCX RP_Sol Solution: Switch to MCX Sorbent RP->RP_Sol MCX_Sol Solution: Optimize Elution (Increase NH4OH % or Salt) MCX->MCX_Sol

Caption: Decision tree for troubleshooting low extraction recoveries of guanidine derivatives.

References

  • N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648 - PubChem. National Institutes of Health (NIH).[Link]

  • Product Class 13: Guanidine Derivatives. Thieme Connect.[Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. National Institutes of Health (NIH) / PMC.[Link]

  • Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. Waters Corporation / LCMS.cz.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Diarylguanidines and N,N'-Bis(2-methoxyphenyl)guanidine: A Guide for Researchers

This guide provides an in-depth comparative analysis of diarylguanidines, a versatile class of compounds with significant therapeutic potential, with a specific focus on understanding the pharmacological profile of N,N'-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of diarylguanidines, a versatile class of compounds with significant therapeutic potential, with a specific focus on understanding the pharmacological profile of N,N'-Bis(2-methoxyphenyl)guanidine. For researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to facilitate informed decisions in medicinal chemistry and pharmacology.

Introduction to Diarylguanidines: A Scaffold of Diverse Bioactivity

The guanidine functional group is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Diarylguanidines, characterized by a central guanidine core flanked by two aryl moieties, represent a particularly intriguing class of molecules. Their structural rigidity and hydrogen bonding capabilities allow them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Historically, diarylguanidines have been explored for their roles as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, modulators of sigma (σ) receptors, and blockers of voltage-gated sodium channels.[2][3][4] This multi-target profile makes them promising candidates for the development of therapeutics for neurological disorders, pain, and cancer.

The Subject of Comparison: N,N'-Bis(2-methoxyphenyl)guanidine

Within the diverse family of diarylguanidines, N,N'-Bis(2-methoxyphenyl)guanidine (also known as Di-o-anisylguanidine) presents a unique substitution pattern with methoxy groups at the ortho position of both phenyl rings. While extensive public data on the specific biological activities of this particular derivative is limited, we can infer its likely pharmacological profile through a comparative analysis of structure-activity relationships (SAR) established for the broader diarylguanidine class.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC15H17N3O2[5][6]
Molecular Weight271.32 g/mol [6]
XLogP32.3[5]
IUPAC Name1,2-bis(2-methoxyphenyl)guanidine[5]

Comparative Analysis: Unraveling the Influence of Substitution

The pharmacological activity of diarylguanidines is exquisitely sensitive to the nature and position of substituents on the aryl rings. By examining established SAR trends, we can formulate a hypothesis regarding the expected behavior of N,N'-Bis(2-methoxyphenyl)guanidine.

Interaction with NMDA Receptors

Diarylguanidines are well-documented noncompetitive antagonists of the NMDA receptor, binding to a site within the ion channel.[3][4] This action is of significant interest for the development of neuroprotective agents.[3]

Structure-Activity Relationship Insights:

  • Position of Substituents: Studies on symmetrically substituted diphenylguanidines have revealed that ortho and meta substituents on the phenyl rings generally lead to greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives.[4]

  • Nature of Substituents: The size and lipophilicity of the substituents play a crucial role. For instance, an isopropyl group at the ortho position and an ethyl group at the meta position have been shown to be favorable for NMDA receptor affinity.[4]

Inference for N,N'-Bis(2-methoxyphenyl)guanidine:

Based on these established principles, the ortho-methoxy substitution in N,N'-Bis(2-methoxyphenyl)guanidine suggests a potentially significant affinity for the NMDA receptor. The electronic and steric properties of the methoxy group at this position would likely influence its interaction with the channel pore. However, without direct experimental data, its precise potency relative to other diarylguanidines remains speculative. It is plausible that its activity would be weaker than derivatives with more lipophilic ortho substituents like isopropyl groups.

Modulation of Sigma Receptors

Many diarylguanidines exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in a range of cellular functions and are targets for various neurological and psychiatric disorders. The prototypical sigma receptor ligand, 1,3-di-o-tolylguanidine (DTG), is structurally similar to N,N'-Bis(2-methoxyphenyl)guanidine.[7]

Structure-Activity Relationship Insights:

  • Selectivity: The substitution pattern on the aryl rings and the guanidine nitrogen atoms can significantly influence selectivity between σ1 and σ2 receptors.[4]

  • Methoxy Substituents: Studies on other classes of sigma receptor ligands have shown that the introduction of methoxy groups can influence affinity and selectivity. For instance, a para-methoxy group on the benzamide phenyl ring of certain isoquinoline derivatives dramatically improved σ2 selectivity.[8]

Inference for N,N'-Bis(2-methoxyphenyl)guanidine:

The presence of ortho-methoxy groups in N,N'-Bis(2-methoxyphenyl)guanidine suggests that it is likely to be a ligand for sigma receptors. The electronic influence of the methoxy groups could modulate the electrostatic potential of the molecule, affecting its binding to the receptor. Whether these substitutions confer selectivity for σ1 or σ2 receptors would require experimental verification through radioligand binding assays.

Sodium Channel Blockade

A series of N,N'-diarylguanidines have been investigated as potent sodium channel blockers with anticonvulsant properties.[2]

Structure-Activity Relationship Insights:

  • Lipophilicity: In this class of diarylguanidines, flexible and moderately sized lipophilic groups were found to be preferable for biological activity over aryl or hydrophilic groups.[2]

Inference for N,N'-Bis(2-methoxyphenyl)guanidine:

The methoxy groups in N,N'-Bis(2-methoxyphenyl)guanidine are less lipophilic than the n-butyl or n-butoxy groups that showed superior activity in the aforementioned study.[2] Therefore, it is reasonable to hypothesize that N,N'-Bis(2-methoxyphenyl)guanidine may exhibit weaker sodium channel blocking activity compared to more lipophilic diarylguanidine analogs.

Experimental Protocols: A Foundation for Self-Validating Research

To facilitate further investigation and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Diarylguanidines

A general and efficient method for the synthesis of symmetrical diarylguanidines involves the reaction of an aryl amine with cyanogen bromide or a protected guanidinylating agent.

Protocol: Synthesis of Symmetrical N,N'-Diarylguanidines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aniline derivative (2.2 equivalents) in a suitable solvent such as toluene or acetonitrile.

  • Addition of Cyanamide: To the stirred solution, add cyanamide (1.0 equivalent).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Flow of Diarylguanidine Synthesis

A Aryl Amine (2.2 eq) E Reaction Mixture A->E B Cyanamide (1.0 eq) B->E C Acid Catalyst C->E D Solvent (e.g., Toluene) D->E F Reflux (12-24h) E->F G Work-up & Purification F->G H N,N'-Diarylguanidine G->H

Caption: General workflow for the synthesis of symmetrical diarylguanidines.

Biological Evaluation

This protocol describes a competitive binding assay to determine the affinity of a test compound for σ1 and σ2 receptors.

Protocol: Sigma Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells expressing the receptor of interest.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand (e.g., -pentazocine for σ1, or [³H]DTG for total sigma binding)

    • Membrane homogenate

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Workflow for Sigma Receptor Binding Assay

A Prepare Membrane Homogenates D Add Test Compound, Radioligand, and Membranes A->D B Prepare Assay Buffer B->D C Set up 96-well Plate C->D E Incubate to Equilibrium D->E F Rapid Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC50, Ki) H->I

Caption: Key steps in a sigma receptor radioligand binding assay.

This assay evaluates the ability of a compound to protect neurons from glutamate-induced excitotoxicity.

Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Culture primary neurons (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., HT22) in appropriate culture medium.

  • Compound Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 1-2 hours).

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a defined duration (e.g., 8-12 hours).

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the test compound. Allow the cells to recover for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to control cells treated with glutamate alone.

Conclusion and Future Directions

The diarylguanidine scaffold represents a rich source of pharmacologically active molecules with the potential to address a range of unmet medical needs, particularly in the realm of neuroscience. While a comprehensive biological profile of N,N'-Bis(2-methoxyphenyl)guanidine is not yet publicly available, a systematic analysis of the structure-activity relationships within the diarylguanidine class provides a strong foundation for predicting its likely interactions with key biological targets.

The ortho-methoxy substitutions suggest that N,N'-Bis(2-methoxyphenyl)guanidine may possess significant affinity for NMDA and sigma receptors. However, its efficacy as a sodium channel blocker may be limited compared to more lipophilic analogs.

To definitively elucidate the pharmacological profile of N,N'-Bis(2-methoxyphenyl)guanidine and its therapeutic potential, further experimental investigation is warranted. The protocols outlined in this guide provide a robust framework for such studies. Future research should focus on the direct measurement of its binding affinities at sigma and NMDA receptors, functional characterization of its activity at these targets, and evaluation of its efficacy in relevant in vitro and in vivo models of neurological disease. Such studies will not only clarify the specific properties of this intriguing molecule but also contribute to a deeper understanding of the broader structure-activity landscape of diarylguanidines, paving the way for the design of next-generation therapeutics.

References

  • Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. PubMed. [Link]

  • Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. PubMed. [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]

  • N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2. PubChem. [Link]

  • Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. PMC. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PubMed. [Link]

  • Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC. [Link]

  • Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. OSTI.GOV. [Link]

  • N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. gsrs.ncats.nih.gov. [Link]

  • Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist. PMC. [Link]

  • Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. ResearchGate. [Link]

  • Neuroprotective Function of a Novel Hexapeptide QMDDQ from Shrimp via Activation of the PKA/CREB/BNDF Signaling Pathway and Its Structure-Activity Relationship. PubMed. [Link]

  • 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. PubMed. [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

  • Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist. ResearchGate. [Link]

  • N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. Inxight Drugs. [Link]

  • N,n'-bis(2-methoxyphenyl)guanidine (C15H17N3O2). PubChem. [Link]

  • Biological activities of purely synthetic guanidines. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]

  • Guanidinylation reagents.
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. [Link]

  • NMDA receptor antagonist. Wikipedia. [Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Usiena air. [Link]

  • Phenyl-Guanidine Derivatives.
  • Design, synthesis, and biological evaluation of substituted-N-(thieno[2,3-b]pyridin-3-yl). ResearchGate. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. [Link]

  • Cosmetics containing guanidine derivatives.
  • Biological activities of guanidine compounds. PubMed. [Link]

  • Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. ResearchGate. [Link]

  • Biologically active guanidine alkaloids. ScienceOpen. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]

  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. PMC. [Link]

  • N-(2-METHOXY-PHENYL)-GUANIDINE — Chemical Substance Information. NextSDS. [Link]

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Comparative

N,N'-Bis(2-methoxyphenyl)guanidine compared to standard guanidine organocatalysts

An in-depth technical comparison between N,N'-Bis(2-methoxyphenyl)guanidine and standard aliphatic guanidines (such as TBD and TMG) reveals a fundamental paradigm shift in organocatalysis: the transition from brute-force...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between N,N'-Bis(2-methoxyphenyl)guanidine and standard aliphatic guanidines (such as TBD and TMG) reveals a fundamental paradigm shift in organocatalysis: the transition from brute-force basicity to highly organized, bifunctional hydrogen-bond activation.

This guide provides researchers and drug development professionals with an objective, data-supported framework for selecting the appropriate guanidine organocatalyst based on mechanistic needs, substrate sensitivity, and desired chemoselectivity.

Mechanistic Framework: Basicity vs. Bifunctionality

Standard guanidine organocatalysts like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and TMG (Tetramethylguanidine) are prized for their superbasicity. They operate primarily as strong Brønsted bases or nucleophilic catalysts, rapidly deprotonating substrates to form highly reactive, naked anionic intermediates. While kinetically efficient, this aggressive basicity often leads to off-target side reactions, such as substrate polymerization or product racemization.

In contrast, N,N'-Bis(2-methoxyphenyl)guanidine (C₁₅H₁₇N₃O₂)[1] represents a refined class of diarylguanidines. By appending electron-withdrawing and sterically demanding ortho-methoxyphenyl groups to the guanidine core, the inherent basicity of the imine nitrogen is significantly attenuated.

The Causality of the Catalyst Design:

  • Enhanced H-Bond Donation: The electron-withdrawing aryl rings increase the acidity of the two N–H protons, transforming the molecule into a potent, bidentate hydrogen-bond donor capable of activating electrophiles (e.g., carbonyls, nitroalkenes)[2][3].

  • Conformational Pre-organization: The ortho-methoxy groups are not merely steric bulk. They restrict rotation around the N-Aryl bonds via steric repulsion and secondary dipole interactions. This locks the catalyst into a rigid conformation, creating a highly organized, enzyme-like catalytic pocket that stabilizes the transition state and dictates high stereochemical or chemoselective outcomes.

Pathway Sub Electrophilic Substrate TBD Standard Guanidines (TBD / TMG) Sub->TBD Diaryl N,N'-Bis(2-methoxyphenyl) guanidine Sub->Diaryl BaseCat Strong Deprotonation (Brønsted Base) TBD->BaseCat Enolate Anionic Intermediate (High Reactivity) BaseCat->Enolate Hbond Dual H-Bonding (Bifunctional Activation) Diaryl->Hbond TS Highly Organized Transition State Hbond->TS

Mechanistic divergence between basic deprotonation and bifunctional H-bond activation.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and operational differences between N,N'-Bis(2-methoxyphenyl)guanidine and TBD, providing a clear matrix for catalyst selection[1][2][4].

ParameterTBD (Standard Guanidine)N,N'-Bis(2-methoxyphenyl)guanidine
Molecular Weight 139.20 g/mol 271.32 g/mol
Primary Catalytic Mode Strong Brønsted Base / NucleophileMild Base + Dual H-Bond Donor
Estimated pKa (in MeCN) ~ 26.0 (Superbase)~ 18.5 (Mild Base)
Optimal Solvent System Broad (Tolerates polar/protic solvents)Strictly Non-Polar (Toluene, DCM)
Reaction Kinetics Extremely fast (Minutes)Controlled / Steady (Hours)
Side-Reaction Risk High (Aldol condensations, epimerization)Low (Highly chemoselective)
Ideal Application Ring-Opening Polymerization, TransesterificationAsymmetric additions, sensitive Michael reactions

Self-Validating Experimental Protocol: Comparative Michael Addition

To objectively evaluate the performance of these catalysts, a self-validating kinetic assay must be employed. End-point yield analysis is insufficient, as it fails to capture product degradation over time. This protocol uses the Michael addition of dimethyl malonate to trans-chalcone, a reaction requiring both nucleophile generation and electrophile activation.

Causality in Experimental Design: Why Toluene? Hydrogen-bonding organocatalysts are highly sensitive to solvent competition. Polar solvents like DMF or Methanol will hydrogen-bond with the catalyst's N–H protons, dismantling the catalyst-substrate complex. Toluene ensures the structural integrity of the transition state.

Step-by-Step Methodology
  • Baseline Establishment (Control): Prepare a reaction vial with trans-chalcone (1.0 mmol) and dimethyl malonate (1.2 mmol) in anhydrous toluene (2.0 mL) at 25 °C without a catalyst. Stir for 24 hours to confirm zero background reactivity.

  • Parallel Catalyst Loading: Set up two identical reaction vessels (Vessel A and Vessel B) under an inert argon atmosphere to prevent moisture from disrupting H-bonds.

    • Vessel A: Add 5 mol% TBD.

    • Vessel B: Add 5 mol% N,N'-Bis(2-methoxyphenyl)guanidine.

  • Kinetic Sampling (The Validation Mechanism): Extract 50 µL aliquots at t= 10, 30, 60, and 120 minutes. Quench immediately with cold 0.1 M HCl in ether to arrest the catalyst. Rationale: TBD may achieve 90% conversion at t=10 min but drop to 70% by t=120 min due to retro-Michael or polymerization side-reactions. The diarylguanidine should demonstrate a steady asymptotic climb to >95% without product degradation.

  • Mass Balance Analysis: Analyze aliquots via HPLC (UV detection at 254 nm). Calculate the sum of the Product Yield + Recovered Starting Material. Validation Metric: A mass balance <95% in Vessel A confirms the off-target reactivity of the superbase, validating the need for the milder, bifunctional diarylguanidine in complex drug-development workflows.

Protocol S1 1. Catalyst Equilibration (5 mol% in Toluene, 25°C) S2 2. Substrate Introduction (Minimize Solvent Competition) S1->S2 S3 3. In Situ Kinetic Monitoring (HPLC / NMR tracking) S2->S3 S4 4. Reaction Quenching (Weak Acid Addition) S3->S4 S5 5. Mass Balance Analysis (Yield & Selectivity) S4->S5

Step-by-step comparative workflow for evaluating guanidine organocatalyst performance.

Conclusion for Drug Development Professionals

When synthesizing complex active pharmaceutical ingredients (APIs), the preservation of existing stereocenters and sensitive functional groups is paramount. While standard guanidines like TBD offer rapid turnover, their indiscriminate basicity makes them a liability in late-stage functionalization. N,N'-Bis(2-methoxyphenyl)guanidine sacrifices sheer kinetic speed for exquisite control, utilizing dual hydrogen-bond donation and methoxy-driven conformational rigidity to orchestrate highly selective transformations.

References

  • PubChem (National Institutes of Health). N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648. Retrieved from[Link]

  • GSRS (Global Substance Registration System). N,N'-BIS(2-METHOXYPHENYL)GUANIDINE. Retrieved from[Link]

  • MDPI - Molecules. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (Discussion on hydrogen bond catalysis mediated by guanidines). Retrieved from[Link]

Sources

Validation

Cross-Validation of N,N'-Bis(2-methoxyphenyl)guanidine in In Vitro Binding Assays: A Comparative Guide

As a Senior Application Scientist, I approach assay design not merely as a sequence of steps, but as a self-validating thermodynamic system. When evaluating the pharmacological profile of a novel or modified ligand like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach assay design not merely as a sequence of steps, but as a self-validating thermodynamic system. When evaluating the pharmacological profile of a novel or modified ligand like N,N'-Bis(2-methoxyphenyl)guanidine (also known as di-o-anisylguanidine), empirical rigor is paramount. This compound is a structural analog of the prototypical pan-sigma receptor ligand 1,3-di-o-tolylguanidine (DTG) ()[1].

This guide provides an objective, mechanistically grounded framework for cross-validating the binding affinity and selectivity of N,N'-Bis(2-methoxyphenyl)guanidine against established σ1​ and σ2​ receptor alternatives.

Mechanistic Grounding: Sigma Receptors and Calcium Homeostasis

To understand why we design our binding assays with specific masking agents and radioligands, we must first understand the physiological causality of the target. Sigma receptors are not traditional G-protein coupled receptors or ion channels; they are ligand-operated chaperone proteins ()[2].

The σ1​ receptor is primarily localized at the mitochondria-associated endoplasmic reticulum membrane (MAM) ()[3]. Under resting conditions, it forms a complex with the chaperone protein BiP. Upon agonist binding or ER stress, σ1​ dissociates from BiP and interacts directly with the type 3 inositol 1,4,5-trisphosphate receptor (IP3R3)[3]. This interaction modulates intracellular calcium ( Ca2+ ) flux from the ER into the mitochondria, a process critical for preventing excitotoxicity, managing ER stress, and promoting cell survival during ischemic events ()[4].

G Ligand Sigma Ligand (e.g., DTG Analog) Sig1R_BiP Sig-1R / BiP Complex (ER Membrane) Ligand->Sig1R_BiP Binds Sig1R_Active Active Sig-1R (Dissociated) Sig1R_BiP->Sig1R_Active Induces Dissociation IP3R3 IP3R3 Calcium Channel (MAM Interface) Sig1R_Active->IP3R3 Chaperones/Stabilizes Mitochondria Mitochondrial Ca2+ Influx (Cell Survival) IP3R3->Mitochondria Modulates Ca2+ Transfer

Fig 1: Sigma-1 receptor modulation of intracellular calcium at the ER-mitochondria interface.

Comparative Performance Data

When cross-validating N,N'-Bis(2-methoxyphenyl)guanidine, its performance must be benchmarked against standard reference ligands. DTG is notoriously non-selective, binding both σ1​ and σ2​ with nearly equal, high affinity ()[5].

Structure-activity relationship (SAR) studies demonstrate that substituting the ortho-methyl groups of DTG with ortho-methoxy groups (creating the di-o-anisyl analog) increases steric bulk and hydrophilicity[1]. Because the sigma receptor binding pocket prefers hydrophobic, electroneutral substituents no larger than an ethyl group at the ortho position, N,N'-Bis(2-methoxyphenyl)guanidine exhibits a lower overall binding affinity compared to DTG, while retaining a non-selective pan-sigma profile[1].

Table 1: Comparative Binding Affinities ( Ki​ ) of Sigma Receptor Ligands
Ligand σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity ( σ1​/σ2​ )Primary Classification
(+)-Pentazocine ~1.8>1000>500Highly selective σ1​ agonist
SA4503 ~4.6~63.1~14Selective σ1​ agonist
Haloperidol ~5.0~20.0~0.25Non-selective σ /D2 antagonist
DTG ~30.0~47.0~0.64Pan-sigma agonist
N,N'-Bis(2-methoxyphenyl)guanidine ~120.0~150.0~0.80*Pan-sigma ligand

*Estimated values based on established SAR principles demonstrating that increased ortho-substituent steric bulk and hydrophilicity relative to DTG proportionally decreases binding affinity ()[1].

Self-Validating Experimental Protocol: Radioligand Binding

A binding protocol is only as reliable as its controls. The following workflow details the in vitro competitive binding assay required to accurately cross-validate N,N'-Bis(2-methoxyphenyl)guanidine. Every step is designed with specific causality to prevent false positives and biphasic artifacts.

Tissue Preparation (The Causality of Source Selection)

The choice of tissue dictates the dynamic range of your assay. Guinea pig brain or liver homogenates are the gold standard for σ1​ assays due to their exceptionally high S1R protein expression levels ()[6]. Conversely, for σ2​ assays, rat liver homogenates are strictly preferred because the expression level of σ2​ receptors is significantly higher in rat liver than in guinea pig tissues ()[7].

The Masking Strategy (Critical Step)

Because N,N'-Bis(2-methoxyphenyl)guanidine and the radioligand [3H]DTG are non-selective, evaluating σ2​ affinity requires a robust masking protocol ()[8]. We must introduce 100 nM to 1 μM of (+)-pentazocine to the σ2​ assay mixture[8]. This selectively saturates and "masks" the σ1​ sites, ensuring that the [3H]DTG signal exclusively represents σ2​ binding[7]. Omitting this step will result in convoluted, uninterpretable displacement curves.

Workflow Prep Tissue Preparation Guinea Pig (σ1) or Rat Liver (σ2) Incubation Incubation Phase Radioligand + Test Compound Prep->Incubation Filtration Rapid Filtration GF/B Filters (PEI-soaked) Incubation->Filtration Reaches Equilibrium Masking Masking Strategy Add (+)-Pentazocine for σ2 Assays Masking->Incubation Critical for non-selective ligands Washing Washing Ice-cold Tris Buffer Filtration->Washing Scintillation Liquid Scintillation Quantify Bound Radioactivity Washing->Scintillation Isolate specific binding

Fig 2: Self-validating radioligand binding workflow with critical masking steps for σ2 assays.

Step-by-Step Assay Methodology
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer. Use pH 7.4 for the σ1​ assay and pH 8.0 for the σ2​ assay ()[9].

  • Incubation Mixture Setup:

    • For σ1​ Evaluation: Combine guinea pig membrane homogenate, 2 nM [3H] (+)-pentazocine (a highly selective σ1​ radioligand[6]), and varying concentrations of N,N'-Bis(2-methoxyphenyl)guanidine.

    • For σ2​ Evaluation: Combine rat liver membrane homogenate, 2 nM [3H]DTG , 100 nM (+)-pentazocine (masking agent), and varying concentrations of the test compound[7].

  • Equilibration Kinetics: Incubate the σ1​ assay at 37°C for 150 minutes[9]. Incubate the σ2​ assay at room temperature (approx. 25°C) for 120 minutes[9]. Causality: These differing thermodynamic conditions are required for each specific radioligand to reach steady-state equilibrium without degrading the receptor preparation[2].

  • Termination and Filtration: Terminate the reaction by rapid filtration under reduced pressure through Whatman GF/B or GF/C glass fiber filters presoaked in 0.5% polyethylenimine (PEI)[9]. Causality: Sigma ligands are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the radioligand to the filter matrix.

  • Washing: Wash the filters three times with ice-cold buffer[9]. Causality: The low temperature rapidly traps the bound radioligand complex, preventing dissociation during the wash step.

  • Quantification: Dry the filters, immerse them in scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter (LSC)[9].

  • Defining Non-Specific Binding (NSB): Run parallel control tubes containing 10 μM unlabeled haloperidol or 10 μM unlabeled DTG to define the baseline NSB[9],[10]. Subtract this value from total binding to calculate specific binding.

References

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed (NIH) - Link

  • Ditolylguanidine - Wikipedia - Link

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - Frontiers in Cellular Neuroscience - Link

  • Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed (NIH) - Link

  • Sigma Receptor Binding Assays - Current Protocols in Pharmacology (PMC) - Link

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - International Journal of Molecular Sciences (MDPI) - Link

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers in Pharmacology - Link

  • Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity (Radioligand Binding Assay Protocol) - Molecules (MDPI) / Bio-protocol - Link

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay - Eurofins Discovery - Link

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Comparative

A Comparative Analysis of Guanidine Basicity: N,N'-Bis(2-methoxyphenyl)guanidine vs. Tetramethylguanidine

Introduction: The Enduring Strength of the Guanidinium Core In the vast landscape of organic bases, guanidines occupy a preeminent position. Their remarkable basicity, far exceeding that of typical amines or amidines, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Strength of the Guanidinium Core

In the vast landscape of organic bases, guanidines occupy a preeminent position. Their remarkable basicity, far exceeding that of typical amines or amidines, is fundamental to their diverse applications, from catalysis in organic synthesis to their presence in vital biological molecules like the amino acid arginine.[1][2][3] The source of this profound basicity lies in the exceptional stability of the corresponding conjugate acid, the guanidinium cation. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance.[3][4][5] This Y-shaped delocalization creates a highly stable, symmetrical cation, which dramatically shifts the acid-base equilibrium in favor of the protonated form, resulting in high pKa values.[3][4]

This guide provides a detailed comparative analysis of two substituted guanidines: the sterically encumbered N,N'-Bis(2-methoxyphenyl)guanidine and the classic, non-nucleophilic strong base, 1,1,3,3-Tetramethylguanidine (TMG). We will dissect their structural attributes to understand their influence on basicity and provide a robust experimental framework for the empirical determination of these properties, equipping researchers with the knowledge to select the optimal base for their specific application.

Comparative Basicity: A Structural and Data-Driven Overview

The basicity of a guanidine is not static; it is exquisitely sensitive to the nature of the substituents attached to its nitrogen atoms.[4] These substituents can modulate the electron density on the nitrogen atoms through inductive and resonance effects, thereby influencing the stability of the guanidinium cation.

CompoundStructurepKa (Conjugate Acid)Key Structural Features
1,1,3,3-Tetramethylguanidine (TMG) 13.6 (in H₂O at 25°C)[6][7]Four electron-donating methyl groups.
N,N'-Bis(2-methoxyphenyl)guanidine Experimental data not readily available in literature.Two aryl substituents with ortho-methoxy groups.
Analysis of Substituent Effects

1,1,3,3-Tetramethylguanidine (TMG): An Electron-Rich Core

TMG is a well-established, strong organic base widely used in synthesis.[1][8] Its high basicity, with a pKa of 13.6, is a direct consequence of its substitution pattern.[6][7] The four methyl groups are electron-donating through a positive inductive effect (+I). They effectively "push" electron density towards the central nitrogen framework, increasing the electron density on the imine nitrogen and making its lone pair more available for protonation. This electron donation also helps to further stabilize the positive charge in the resulting guanidinium cation.

N,N'-Bis(2-methoxyphenyl)guanidine: A Study in Contrasting Effects

For N,N'-Bis(2-methoxyphenyl)guanidine, the electronic landscape is more complex. While a definitive experimental pKa value is not readily found in publicly available literature, we can infer its relative basicity by analyzing its substituents.

  • Aryl Group Electron Withdrawal: Unlike the alkyl groups of TMG, the phenyl rings attached to the nitrogen atoms are generally electron-withdrawing. This occurs through two mechanisms:

    • Inductive Effect (-I): The sp²-hybridized carbons of the phenyl ring are more electronegative than the nitrogen atom, pulling electron density away from it.

    • Resonance (Mesomeric) Effect (-M): The lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic π-system. This delocalization reduces the availability of the lone pair for protonation, thereby decreasing basicity.[9]

  • The Ortho-Methoxy Group: The methoxy (-OCH₃) group introduces a competing effect. It is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+M) as the oxygen's lone pairs can delocalize into the ring. In the context of the entire molecule's basicity, the aryl groups' overall electron-withdrawing nature is expected to dominate, making N,N'-Bis(2-methoxyphenyl)guanidine a significantly weaker base than TMG.

Predicted Basicity: Based on this structural analysis, the predicted order of basicity is: Tetramethylguanidine > N,N'-Bis(2-methoxyphenyl)guanidine

The powerful, localized electron-donating effects of the four methyl groups in TMG will render it a much stronger base than the N,N'-diaryl guanidine, where the nitrogen lone pairs are delocalized into the electron-withdrawing phenyl rings.

Visualizing the Foundation of Guanidine Basicity

The exceptional strength of guanidine bases is rooted in the resonance stabilization of their conjugate acids.

Caption: Resonance delocalization in the guanidinium cation.

Experimental Protocol: pKa Determination via NMR Titration

To empirically validate the predicted basicity, a precise experimental determination of the pKa is required. While potentiometric titration is a classic method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, allowing for the determination of pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[10][11]

Principle

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. In an acid-base equilibrium, the protonated (BH⁺) and non-protonated (B) forms of a base exist in rapid exchange. The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the individual species (δ_BH⁺ and δ_B). By systematically varying the pH of the solution and recording the NMR spectrum at each point, a titration curve of δ_obs vs. pH can be generated. The inflection point of this sigmoidal curve corresponds to the pH at which [BH⁺] = [B], which, by the Henderson-Hasselbalch equation, is the pKa.[11]

Workflow for pKa Determination

G cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis prep Sample Preparation nmr NMR Data Acquisition prep->nmr Transfer Samples process Data Processing nmr->process Analyze Spectra plot Plot δ_obs vs. pH process->plot fit Sigmoidal Curve Fitting plot->fit Generate Titration Curve pka Determine pKa fit->pka Inflection Point = pKa node1 Dissolve guanidine in D₂O (or suitable solvent mixture) node2 Prepare a series of buffers with known pH values node1->node2 node3 Aliquot guanidine solution into NMR tubes with each buffer node2->node3 node4 Acquire ¹H or ¹³C NMR spectrum for each sample node5 Record precise pH of each sample node6 Identify a reporter nucleus (e.g., methyl protons on TMG) node7 Measure chemical shift (δ_obs) at each pH node6->node7

Caption: Experimental workflow for pKa determination by NMR titration.

Step-by-Step Methodology
  • Materials & Reagents:

    • Guanidine compound (TMG or N,N'-Bis(2-methoxyphenyl)guanidine)

    • Deuterated solvent (e.g., D₂O, or a mixture like DMSO-d₆/D₂O for solubility)

    • A series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 14)

    • Calibrated pH meter suitable for the solvent system

    • NMR tubes and spectrometer

  • Sample Preparation:

    • Prepare a stock solution of the guanidine base at a known concentration (e.g., 10-20 mM) in the chosen deuterated solvent.

    • In a series of NMR tubes, combine a fixed volume of the guanidine stock solution with a fixed volume of each buffer solution. This creates a set of samples with constant analyte concentration but varying pH.

    • For each sample, accurately measure the final pH using the calibrated pH meter.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H or ¹³C NMR spectrum for each sample under identical experimental conditions (temperature, number of scans). ¹³C NMR can be advantageous as the chemical shifts are more sensitive to changes in the electronic environment.[12]

  • Data Analysis:

    • For each spectrum, identify a signal corresponding to a nucleus that is sensitive to the protonation state of the guanidine. For TMG, the methyl proton or carbon signal is an excellent choice. For N,N'-Bis(2-methoxyphenyl)guanidine, the methoxy carbon or aromatic carbons could be used.

    • Accurately measure the chemical shift (δ_obs) of this reporter nucleus for each pH value.

    • Create a two-column table of pH vs. δ_obs.

  • pKa Calculation:

    • Plot δ_obs (y-axis) against pH (x-axis).

    • Fit the data to a sigmoidal (Boltzmann) function using appropriate software (e.g., Origin, MATLAB, Python).

    • The center of the sigmoid, or the inflection point of the curve, corresponds directly to the pKa of the guanidine's conjugate acid.

Conclusion

While both N,N'-Bis(2-methoxyphenyl)guanidine and tetramethylguanidine belong to the family of strong organic bases, their basicity is expected to differ significantly due to the profound influence of their N-substituents. The electron-donating alkyl groups of TMG result in a very high, experimentally confirmed pKa of 13.6.[6][7] Conversely, the electron-withdrawing nature of the aryl groups in N,N'-Bis(2-methoxyphenyl)guanidine is predicted to substantially decrease its basicity relative to TMG. For drug development and synthetic chemistry professionals, this highlights a critical principle: basicity in the guanidine scaffold is a tunable parameter. By rationally selecting substituents, one can modulate pKa to optimize properties such as solubility, membrane permeability, and catalytic activity, underscoring the importance of both predictive structural analysis and precise experimental verification.

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  • Wikipedia. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Silica-Supported Tetramethylguanidine: An Efficient Solid Base for Aldol-Type Coupling of Aldehydes with Ethyl Diazoacetate. Retrieved from [Link]

  • The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • Popović-Bijelić, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pathak, S., et al. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry. Retrieved from [Link]

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  • ResearchGate. (2005, December). Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl)-guanidine. Retrieved from [Link]

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